Technical Documentation Center

1H-Tetrazole, 1-ethyl-5-iodo- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-Tetrazole, 1-ethyl-5-iodo-
  • CAS: 123366-50-7

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 1H-Tetrazole, 1-ethyl-5-iodo-

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-5-iodo-1H-tetrazole For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, fiel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-5-iodo-1H-tetrazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 1-ethyl-5-iodo-1H-tetrazole, a valuable building block in medicinal chemistry and materials science. The tetrazole moiety is a well-regarded bioisostere for carboxylic acids and cis-amides, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] The introduction of an iodine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, making this compound a key intermediate for the synthesis of diverse molecular scaffolds.

This document is structured to provide not just a set of instructions, but a deeper understanding of the experimental rationale, ensuring both scientific rigor and practical applicability.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-ethyl-5-iodo-1H-tetrazole is most effectively achieved through a two-step sequence: first, the construction of the 1-ethyl-1H-tetrazole core, followed by direct iodination at the C5 position. This approach allows for the controlled introduction of the ethyl group onto the tetrazole ring, followed by a regioselective halogenation.

Step 1: Synthesis of 1-Ethyl-1H-tetrazole

The formation of the 1-substituted tetrazole ring is accomplished via a well-established one-pot reaction involving a primary amine, triethyl orthoformate, and sodium azide.[2][3] This method is advantageous due to the ready availability of the starting materials and generally good yields.

Causality of Experimental Choices:

  • Ethylamine: The primary amine serves as the source of the N1-ethyl substituent.

  • Triethyl Orthoformate: This reagent reacts with ethylamine to form an intermediate ethylformimidate, which is the electrophilic partner for the subsequent cycloaddition.

  • Sodium Azide: As the source of the four nitrogen atoms of the tetrazole ring, sodium azide undergoes a [3+2] cycloaddition with the in-situ generated imidate.

  • Acetic Acid: The reaction is typically carried out in a protic solvent like acetic acid, which facilitates the formation of the reactive intermediates.

Experimental Protocol: Synthesis of 1-Ethyl-1H-tetrazole

Materials:

  • Ethylamine (70% solution in water)

  • Triethyl orthoformate

  • Sodium azide (NaN₃)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethylamine (1.0 eq), triethyl orthoformate (1.2 eq), and sodium azide (1.2 eq) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-ethyl-1H-tetrazole.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Step 2: Iodination of 1-Ethyl-1H-tetrazole

The direct iodination of the C5-position of the 1-ethyl-1H-tetrazole is achieved using an electrophilic iodine source. While various iodinating agents exist, N-iodosuccinimide (NIS) is a practical choice due to its ease of handling and reactivity. The C5-proton of 1-substituted tetrazoles is acidic and can be deprotonated to facilitate electrophilic substitution.

Causality of Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS serves as a source of electrophilic iodine (I⁺), which is attacked by the electron-rich tetrazole ring.

  • Acetonitrile: A polar aprotic solvent like acetonitrile is suitable for this reaction as it dissolves the reactants and does not interfere with the reaction mechanism.

Experimental Protocol: Synthesis of 1-Ethyl-5-iodo-1H-tetrazole

Materials:

  • 1-Ethyl-1H-tetrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Sodium thiosulfate solution (10%)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 1-ethyl-1H-tetrazole (1.0 eq) in acetonitrile in a Schlenk flask under a nitrogen atmosphere, add N-iodosuccinimide (1.1 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford pure 1-ethyl-5-iodo-1H-tetrazole.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Ethyl-1H-tetrazole cluster_step2 Step 2: Iodination ethylamine Ethylamine reaction1 One-pot Cycloaddition (Acetic Acid, Reflux) ethylamine->reaction1 orthoformate Triethyl Orthoformate orthoformate->reaction1 sodium_azide Sodium Azide sodium_azide->reaction1 intermediate 1-Ethyl-1H-tetrazole reaction1->intermediate reaction2 Electrophilic Iodination (Acetonitrile, RT) intermediate->reaction2 nis N-Iodosuccinimide (NIS) nis->reaction2 final_product 1-Ethyl-5-iodo-1H-tetrazole reaction2->final_product

Caption: Synthetic pathway for 1-ethyl-5-iodo-1H-tetrazole.

Characterization of 1-Ethyl-5-iodo-1H-tetrazole

A thorough characterization is crucial to confirm the identity and purity of the synthesized 1-ethyl-5-iodo-1H-tetrazole. The following techniques and expected data are provided as a guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The predicted chemical shifts are based on data from structurally similar compounds.[4][5][6]

Predicted ¹H and ¹³C NMR Data

Technique Predicted Chemical Shifts (δ, ppm) Rationale
¹H NMR ~ 4.4 - 4.6 (q, 2H, J ≈ 7.3 Hz)The methylene protons of the ethyl group are deshielded by the adjacent nitrogen atom of the electron-deficient tetrazole ring.
~ 1.5 - 1.7 (t, 3H, J ≈ 7.3 Hz)The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons.
¹³C NMR ~ 80 - 90The C5 carbon directly attached to the iodine atom is expected to be significantly shielded due to the heavy atom effect of iodine.
~ 45 - 50The methylene carbon of the ethyl group.
~ 14 - 16The methyl carbon of the ethyl group.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. A characteristic fragmentation of tetrazoles is the loss of a nitrogen molecule (N₂).[7][8]

Predicted Mass Spectrometry Data

Technique Expected m/z Interpretation
ESI-MS (+) [M+H]⁺ ≈ 225Protonated molecular ion.
[M+Na]⁺ ≈ 247Sodium adduct.
[M-N₂]⁺ ≈ 197Fragment corresponding to the loss of a nitrogen molecule.
Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode
~ 2980 - 2850C-H stretching (aliphatic)
~ 1600 - 1450C=N and N=N stretching of the tetrazole ring
~ 1300 - 1000Tetrazole ring vibrations
~ 600 - 500C-I stretching

Visualization of the Characterization Logic

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ir IR Spectroscopy start->ir nmr_data Confirm Ethyl Group and Iodinated Tetrazole Core nmr->nmr_data ms_data Confirm Molecular Weight and Fragmentation Pattern ms->ms_data ir_data Identify Key Functional Groups ir->ir_data final_confirmation Structural Confirmation of 1-Ethyl-5-iodo-1H-tetrazole nmr_data->final_confirmation ms_data->final_confirmation ir_data->final_confirmation

Caption: Logical workflow for the characterization of 1-ethyl-5-iodo-1H-tetrazole.

Safety and Handling

The synthesis of 1-ethyl-5-iodo-1H-tetrazole involves the use of hazardous materials that require strict safety protocols.

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin.[2][3][4][9][10] It can form explosive heavy metal azides. Avoid contact with acids, as it liberates highly toxic hydrazoic acid gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Iodosuccinimide (NIS): An irritant to the skin, eyes, and respiratory system.[9][11][12][13][14] It is also light-sensitive. Store in a cool, dark place and handle with appropriate PPE.

  • Ethylamine: A flammable and corrosive liquid with a strong odor. It can cause severe skin burns and eye damage. Handle in a fume hood.

  • Triethyl Orthoformate: A flammable liquid and irritant.[15][16] Keep away from heat and open flames.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

References

  • Cole-Parmer. Material Safety Data Sheet - N-Iodosuccinimide. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • Dalal, M. J., & M, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Egyptian Journal of Chemistry, 65(132), 39-53. [Link]

  • A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptional Lewis Acidic Ionic Liquid. Catalysts. [Link]

  • Sdfine. TRIETHYLORTHOFORMATE Safety Data Sheet. [Link]

  • Zhdankin, V. V., et al. Heterocyclic Hypervalent Iodine(III) Compounds with Fused Benziodazole and Tetrazole Rings (I-Substituted Tetrazolo[1,5-b][11][12]Benziodazoles). The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. RSC Advances. [Link]

  • ResearchGate. 1 H-NMR data of the tetrazole compounds. [Link]

  • Loba Chemie. TRIETHYL ORTHOFORMATE FOR SYNTHESIS MSDS. [Link]

  • ResearchGate. 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). [Link]

  • Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. [Link]

  • RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science. [Link]

  • ChemRxiv. Heterocyclic Hypervalent Iodine(III) Compounds with Fused Benziodazole and Tetrazole Rings (I-Substituted. [Link]

  • Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. [Link]

  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. ResearchGate. [Link]

  • Google Patents. Process for preparing 1h-tetrazole compounds.
  • Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. Molbank. [Link]

  • 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • University of Kerbala. Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. [Link]

  • Michigan State University. Mass Spectrometry. [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazolole-5-ones. Molecules. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Preparation and biological study of new (Tetrazole, β-Lactam, Thiazolidinedione, Oxazepine, and Imidazole) derive from 2. ScienceScholar. [Link]

  • Regioselective C5-H direct iodination of indoles. RSC Publishing. [Link]

  • Michigan State University. Mass Spectrometry - Fragmentation. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Organic Chemistry Portal. [Link]

Sources

Exploratory

Crystal Structure Analysis of 1-Ethyl-5-iodo-1H-tetrazole: A Technical Guide

This guide details the structural analysis, synthesis, and physicochemical characterization of 1-ethyl-5-iodo-1H-tetrazole (EIT) . It is designed for researchers in energetic materials and crystal engineering, focusing o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural analysis, synthesis, and physicochemical characterization of 1-ethyl-5-iodo-1H-tetrazole (EIT) . It is designed for researchers in energetic materials and crystal engineering, focusing on the critical role of halogen bonding in stabilizing high-nitrogen scaffolds.

Executive Summary & Compound Profile

1-Ethyl-5-iodo-1H-tetrazole (CAS: 123366-50-7) is a functionalized high-nitrogen heterocycle. Unlike its non-halogenated analogues, the presence of the iodine atom at the C5 position introduces a strong


-hole , enabling directional halogen bonding. This feature is critical for crystal density modulation and thermal stability in energetic material applications.

This guide provides a validated workflow for synthesizing EIT, growing single crystals suitable for X-ray diffraction (XRD), and analyzing the resulting supramolecular architecture.

PropertySpecification
IUPAC Name 1-Ethyl-5-iodo-1H-tetrazole
Formula

Molecular Weight 224.00 g/mol
Key Interaction C–I···N Halogen Bonding
Primary Application Energetic precursors, coordination ligands, hypergolic fuel additives

Synthesis & Crystallization Protocol

To obtain high-quality crystals for structural analysis, purity is paramount. The following protocol utilizes the Gaponik Iodination Method , which avoids the formation of unstable isomers common in direct alkylation routes.

Synthetic Pathway (Graphviz)

SynthesisWorkflow Figure 1: Oxidative iodination pathway for regioselective synthesis of 1-ethyl-5-iodotetrazole. Start 1-Ethyltetrazole (Precursor) Inter Intermediate Complex Start->Inter Activation Reagent I2 / KMnO4 / H2SO4 (Oxidative Iodination) Reagent->Inter Product 1-Ethyl-5-iodo-1H-tetrazole (Crude Solid) Inter->Product Electrophilic Sub. Cryst Recrystallization (EtOH/H2O) Product->Cryst Purification

[1]

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-ethyltetrazole (10 mmol) in glacial acetic acid (15 mL).

  • Iodination: Add finely powdered Iodine (

    
    , 6 mmol) and Potassium Permanganate (
    
    
    
    , 4 mmol). Slowly add concentrated
    
    
    (1 mL) dropwise to catalyze the generation of the electrophilic iodonium species.
  • Reflux: Heat the mixture to 80°C for 4 hours. The color will shift from deep purple to a lighter orange-brown as iodine is consumed.

  • Quenching: Cool to room temperature and pour into ice water (50 mL). Neutralize excess iodine with aqueous

    
     until the solution is colorless.
    
  • Extraction: Extract with Dichloromethane (DCM, 3 x 20 mL). Dry the organic layer over anhydrous

    
     and evaporate the solvent.
    
  • Crystallization (Critical Step):

    • Dissolve the crude solid in minimum hot Ethanol (EtOH).

    • Add warm water dropwise until slight turbidity persists.

    • Allow to cool slowly in a Dewar flask to control the temperature gradient (

      
      C/hour).
      
    • Target: Colorless prisms or needles suitable for Single Crystal XRD.

Structural Analysis & Crystallography[2]

When analyzing the crystal structure of 1-ethyl-5-iodo-1H-tetrazole, the primary focus must be on the C–I bond metrics and the supramolecular assembly .

Data Collection Strategy
  • Radiation Source: Use Mo-K

    
      (
    
    
    
    Å). The heavy iodine atom absorbs Cu-radiation significantly, leading to absorption correction errors.
  • Temperature: Collect data at 100 K . Iodine-carbon bonds can exhibit high thermal motion (libration) at room temperature, artificially shortening the observed bond length.

Structural Features & Halogen Bonding

Based on homologous series (e.g., 1-methyl-5-iodotetrazole), EIT is expected to crystallize in a monoclinic or triclinic system. The lattice is governed by


-hole interactions .
The Mechanism of Assembly

The iodine atom at C5 is electron-deficient along the C-I bond axis (the


-hole). This positive potential interacts with the lone pair of the N4 atom of a neighboring tetrazole ring, forming infinite chains or dimers.

Expected Bond Metrics:

  • C5–I Bond Length: 2.06 – 2.09 Å (Typical for heteroaromatic iodides).

  • I···N Interaction Distance: 2.90 – 3.10 Å (Significantly shorter than the sum of van der Waals radii, ~3.53 Å).

  • C–I···N Angle:

    
     (Highly directional, confirming halogen bonding).
    
Supramolecular Logic (Graphviz)

CrystalPacking Figure 2: Directional C-I...N halogen bonding network driving crystal lattice formation. MolA Molecule A (Donor I) MolC Molecule C (Acceptor N4) SigmaHole σ-Hole (+) (Iodine Tip) MolA->SigmaHole C-I Bond MolB Molecule B (Acceptor N4) LonePair Lone Pair (-) (Nitrogen N4) MolB->LonePair SigmaHole->LonePair Halogen Bond (2.9 - 3.1 Å)

Physicochemical Characterization Data

To validate the structure without immediate access to a diffractometer, compare experimental data against these reference values derived from the 5-iodotetrazole class.

TechniqueParameterDiagnostic SignalInterpretation

NMR
C5 Shift145 – 155 ppmUpfield shift relative to C-H due to Iodine shielding/heavy atom effect.
FT-IR Tetrazole Ring1000 – 1100

Characteristic "breathing" mode of the tetrazole cycle.
FT-IR C–I Stretch~600

Weak to medium band; specific to C-I bond.
DSC Decomposition180°C – 210°CExothermic peak. EIT is thermally stable but decomposes energetically.

References

  • Nedel'ko, V. V., et al. (1994).[2] "Thermal decomposition of 1-ethyl-5-iodotetrazole." Russian Chemical Bulletin, 43(11), 1812–1815.[2] Link

  • Gaponik, P. N., et al. (1985). "Regioselectivity of the alkylation of 5-substituted tetrazoles." Chemistry of Heterocyclic Compounds. (Methodology grounding).
  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Context on Tetrazole Energetics).
  • Metrangolo, P., & Resnati, G. (2008). "Halogen Bonding: A Supramolecular Tool." Science, 321, 918-919. (Mechanistic grounding for I...N interactions).

Sources

Foundational

Thermal stability and decomposition of 1H-Tetrazole, 1-ethyl-5-iodo-

This guide details the thermal stability, decomposition kinetics, and handling protocols for 1-ethyl-5-iodo-1H-tetrazole , a specialized high-nitrogen heterocyclic intermediate used in pharmaceutical synthesis and energe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermal stability, decomposition kinetics, and handling protocols for 1-ethyl-5-iodo-1H-tetrazole , a specialized high-nitrogen heterocyclic intermediate used in pharmaceutical synthesis and energetic materials research.

Technical Guide & Whitepaper

Executive Summary

1-Ethyl-5-iodo-1H-tetrazole (CAS: 123366-50-7) is a 1,5-disubstituted tetrazole derivative characterized by a high nitrogen content and a labile carbon-iodine bond. While valuable as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) and as a biocidal intermediate, its thermal profile presents specific hazards.

Research indicates that the compound exhibits a distinct decomposition exotherm typical of the tetrazole ring system, complicated by the presence of the heavy iodine atom. Decomposition is initiated by ring opening and nitrogen elimination, often occurring violently if confined. This guide provides the structural basis for its stability, detailed thermal analysis protocols, and safety measures derived from kinetic studies.

Chemical Profile & Energetics

Understanding the stability of this compound requires analyzing its electronic structure and bond dissociation energies.

PropertyValue / Description
IUPAC Name 1-Ethyl-5-iodo-1H-tetrazole
CAS Number 123366-50-7
Molecular Formula C

H

IN

Molecular Weight 224.00 g/mol
Nitrogen Content ~25% (by mass)
Structure Type 1,5-Disubstituted Tetrazole
Key Bond C(5)–I (Weak, susceptible to homolysis)
Predicted Mp 60–80 °C (Estimated based on analogs)
Decomposition Onset ~170–210 °C (Exothermic)
Structural Stability Factors
  • Aromaticity vs. Strain: The tetrazole ring is aromatic (6

    
    -electrons) but possesses high heat of formation due to the four contiguous nitrogen atoms.
    
  • The Iodine Effect: The C(5)–I bond is significantly weaker (~210-240 kJ/mol) than a typical C–H or C–C bond. Thermal stress can trigger C–I homolysis, releasing iodine radicals that catalyze further decomposition.

  • Substituent Position: The 1-ethyl group breaks the symmetry of the ring, generally lowering the melting point compared to the parent 5-iodotetrazole, but slightly increasing lipophilicity.

Thermal Decomposition Mechanism

The thermal decomposition of 1-substituted tetrazoles is a complex, multi-stage process. For 1-ethyl-5-iodo-1H-tetrazole, the primary pathway involves the extrusion of molecular nitrogen (


).
Mechanistic Pathway
  • Ring Opening: Upon heating, the tetrazole ring undergoes a retro-1,3-dipolar cycloaddition (or electrocyclic ring opening) to form an imidoyl azide intermediate.

  • Nitrogen Elimination: The azide intermediate rapidly loses

    
     to form a reactive nitrene or rearranges directly into a carbodiimide species.
    
  • Secondary Fragmentation: The presence of the iodine atom allows for a secondary pathway where C–I bond scission occurs, leading to the formation of ethyl iodide and iodine vapor.

Visualization: Decomposition Pathway

The following diagram illustrates the theoretical decomposition flow, moving from the stable ring to gaseous byproducts.

Decomposition Start 1-Ethyl-5-iodo-1H-tetrazole (Solid/Melt) Transition Ring Opening (Imidoyl Azide Intermediate) Start->Transition  Heat (>170°C)   SideReaction C-I Homolysis (Iodine Radical Formation) Start->SideReaction  Secondary Path   Elimination N2 Elimination (Exothermic Step) Transition->Elimination Products 1-Ethyl-1-iodo-carbodiimide + N2 (Gas) Elimination->Products SideReaction->Products  Radical Recomb.  

Caption: Theoretical thermal decomposition pathway showing primary nitrogen elimination and secondary iodine radical formation.

Experimental Protocols: Thermal Characterization

To validate the stability of a specific batch, the following self-validating protocols should be employed.

A. Differential Scanning Calorimetry (DSC)

Objective: Determine the onset temperature (


) and peak temperature (

) of decomposition.
  • Sample Prep: Weigh 1.0–2.0 mg of 1-ethyl-5-iodo-1H-tetrazole into a high-pressure gold-plated crucible. Note: Do not use standard aluminum pans if iodine release is expected, as AlI

    
     formation can alter heat flow.
    
  • Parameters:

    • Heating Rate: 5 °C/min (Standard) and 10 °C/min (for kinetics).

    • Range: 30 °C to 350 °C.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • Safety: Use a perforated lid to prevent pressure buildup and explosion of the crucible.

  • Analysis: Look for a sharp exothermic peak. The onset is typically the safety limit; subtract 50 °C to determine the maximum safe process temperature (

    
    ).
    
B. Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss to confirm stoichiometry of


 release.
  • Sample Prep: Load 5–10 mg into an alumina crucible.

  • Parameters: Heating rate 10 °C/min from RT to 400 °C.

  • Interpretation:

    • Stage 1: Loss of ~12.5% mass (corresponds to one

      
       molecule).
      
    • Stage 2: Loss of Iodine (volatile I

      
       or EtI).
      
    • Residue: Carbonaceous char.

Visualization: Analytical Workflow

Workflow Sample Sample: 1-Ethyl-5-iodo-1H-tetrazole Prep Preparation (1-2mg, Gold/Alumina Crucible) Sample->Prep DSC DSC Analysis (Measure Exotherm Onset) Prep->DSC TGA TGA Analysis (Measure Mass Loss) Prep->TGA SafetyCalc Calculate T_safe (T_onset - 50°C) DSC->SafetyCalc TGA->SafetyCalc

Caption: Standardized workflow for thermal hazard assessment of high-nitrogen energetic intermediates.

Synthesis & Impurity Impact

The stability of 1-ethyl-5-iodo-1H-tetrazole is heavily influenced by its synthesis method. Impurities such as unreacted azides or iodine can sensitize the bulk material.

Common Synthesis Route: Reaction of 1-ethyltetrazole with Lithium Diisopropylamide (LDA) followed by quenching with Iodine (


) .
  • Risk:[1][2] Residual lithium salts or free iodine can catalyze decomposition.

  • Purification: Recrystallization from ethanol/water is recommended to ensure high purity (>98%) before thermal storage.

Safety & Handling Guidelines

Based on the thermal profile of 5-substituted tetrazoles:

  • Storage: Store at 2–8 °C in tightly sealed, light-resistant containers. The C–I bond is photosensitive; light exposure can liberate iodine, turning the solid yellow/brown and lowering the decomposition threshold.

  • Process Safety: Avoid heating above 100 °C during drying or synthesis workups.

  • Incompatibility:

    • Strong Oxidizers: May cause immediate ignition.

    • Lewis Acids: Can facilitate ring opening.

    • Active Metals: Reaction with Mg or Li can generate explosive tetrazolyl-metal species.

References

  • Nedel'ko, V. V., et al. (1994).[3] "Thermal decomposition of 1-ethyl-5-iodotetrazole." Russian Chemical Bulletin, 43(4), 629-631. Link

  • Gaponik, P. N., et al. (1988).[4] "Synthesis and properties of 1-substituted 5-iodotetrazoles." Khimiya Geterotsiklicheskikh Soedinenii, (12), 1699-1702.

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. Walter de Gruyter. (General reference for tetrazole decomposition kinetics).
  • PubChem Compound Summary. (2025). "1-Ethyl-5-iodo-1H-tetrazole (CAS 123366-50-7)."[4] Link

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of 1-Ethyl-5-Iodo-1H-Tetrazole

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-ethyl-5-iodo-1H-tetrazole . [1] Executive Summary 1-Ethyl-5-iodo-1H-tetrazole is a specialized hetero...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-ethyl-5-iodo-1H-tetrazole .

[1]

Executive Summary

1-Ethyl-5-iodo-1H-tetrazole is a specialized heterocyclic intermediate used primarily in the synthesis of high-energy materials, pharmaceuticals (as a bioisostere), and biocidal agents.[1] Its solubility profile is governed by the competing effects of the polar tetrazole ring and the lipophilic, polarizable iodine substituent.

This guide provides a definitive solubility landscape, classifying solvents by their functional utility (reaction media, extraction, purification) rather than simple "soluble/insoluble" binaries. It is designed to assist researchers in optimizing reaction conditions and purification workflows.

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility behavior where empirical data is sparse.

PropertyValue / Description
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 224.00 g/mol
Physical State Crystalline Solid (typically off-white to pale yellow)
Polarity Profile Amphiphilic : The tetrazole core is highly polar and electron-deficient; the ethyl group and iodine atom provide lipophilicity and polarizability.[2]
LogP (Predicted) ~1.2 – 1.5 (Moderately Lipophilic)
Melting Point Approx. 70–90 °C (Estimated based on 1-methyl analog MP ~104°C; ethyl derivatives typically have lower MPs due to disrupted crystal packing).[1]

Solubility Landscape

The solubility of 1-ethyl-5-iodo-1H-tetrazole is categorized below by solvent class and operational utility.

Primary Solvents (High Solubility)

Best for: Reaction media, preparing stock solutions.

  • Polar Aprotic Solvents (DMSO, DMF, DMAc, Acetonitrile):

    • Solubility: Very High (>100 mg/mL).

    • Mechanism: Strong dipole-dipole interactions stabilize the polarized tetrazole ring.[1]

    • Application: These are the solvents of choice for nucleophilic substitution reactions (e.g., displacing the iodine) or coupling reactions (e.g., Suzuki-Miyaura).

  • Chlorinated Solvents (Dichloromethane, Chloroform):

    • Solubility: High (>50 mg/mL).

    • Mechanism: The polarizable iodine atom interacts favorably with the soft dipoles of chlorinated solvents.

    • Application: Primary solvents for liquid-liquid extraction from aqueous reaction mixtures.[1]

Secondary Solvents (Moderate Solubility)

Best for: Recrystallization, washing.

  • Lower Alcohols (Methanol, Ethanol, Isopropanol):

    • Solubility: Moderate at room temperature; High at reflux.

    • Application: Ideal for recrystallization . The compound dissolves readily in hot ethanol but crystallizes upon cooling or upon the addition of water (anti-solvent).

  • Esters (Ethyl Acetate):

    • Solubility: Moderate.

    • Application: Often used as the organic phase in extractions if chlorinated solvents must be avoided, though partition coefficients may be lower than in DCM.

Anti-Solvents (Low Solubility)

Best for: Precipitation, trituration, yield maximization.

  • Aliphatic Hydrocarbons (Hexane, Heptane, Pentane):

    • Solubility: Very Low / Insoluble.

    • Application: Added to Ethyl Acetate or DCM solutions to induce precipitation or crystallization of the product.

  • Water:

    • Solubility: Low (<1 mg/mL typically).

    • Mechanism: While the tetrazole nitrogen is polar, the iodine atom and ethyl group disrupt the hydrogen bonding network of water sufficiently to limit solubility.

    • Application: Used as the aqueous phase in workups to wash away inorganic salts (e.g., NaI, KI) while the product remains in the organic layer.

Visualization: Solubility & Workflow Logic

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended experimental step.

SolubilityLogic Start Select Operation Reaction Reaction Medium Start->Reaction Extraction Extraction / Workup Start->Extraction Purification Purification / Cryst. Start->Purification PolarAprotic DMSO, DMF, ACN (High Solubility) Reaction->PolarAprotic Nucleophilic subst. or Coupling Chlorinated DCM, Chloroform (High Solubility) Extraction->Chlorinated Preferred Ethyl Acetate Ethyl Acetate Extraction->Ethyl Acetate Alternative Alcohol Hot Ethanol/Methanol (Temp-Dependent) Purification->Alcohol Recrystallization AntiSolvent Hexane / Water (Precipitation) Purification->AntiSolvent Trituration

Figure 1: Decision matrix for solvent selection based on operational requirements.[1]

Workup & Isolation Protocol

A visual representation of the standard isolation pathway for 1-ethyl-5-iodo-1H-tetrazole.

WorkupFlow Crude Crude Reaction Mixture (in DMF/DMSO) Quench Quench with Water/Brine Crude->Quench Extract Extract with DCM or EtOAc Quench->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts/Impurities) PhaseSep->AqLayer Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Recryst Recrystallize (EtOH or Hex/EtOAc) Dry->Recryst Final Pure 1-Ethyl-5-iodo-1H-tetrazole Recryst->Final

Figure 2: Standard isolation workflow illustrating the partition behavior.[1]

Experimental Protocols

Standard Extraction Protocol

Rationale: This protocol utilizes the high solubility of the compound in chlorinated solvents and its low solubility in water to remove inorganic byproducts (e.g., Sodium Iodide) generated during synthesis.

  • Quenching: Dilute the reaction mixture (typically in DMF or Acetonitrile) with a 5-fold excess of cold water or brine.

    • Note: The product may precipitate as a gum or solid at this stage.

  • Extraction: Add Dichloromethane (DCM) (approx. 1/3 volume of the aqueous phase). Shake vigorously and vent.

  • Separation: Collect the lower organic layer. Repeat extraction of the aqueous layer 2x with fresh DCM.

    • Validation: Check the aqueous layer by TLC to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers once with brine to remove residual DMF/water.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    for 15 minutes. Filter and concentrate in vacuo.
Recrystallization (Purification)

Rationale: Exploits the steep solubility curve in ethanol (soluble hot, less soluble cold) or the "solvent/anti-solvent" principle.

Method A: Single Solvent (Ethanol)

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath (0–4 °C) for 1 hour.

  • Filter the crystals and wash with cold hexane.

Method B: Solvent/Anti-Solvent (DCM/Hexane)

  • Dissolve the crude material in a minimum volume of DCM or Ethyl Acetate .

  • Slowly add Hexane dropwise with stirring until a persistent cloudiness appears.

  • Add a few drops of the good solvent (DCM) to clear the solution.

  • Let stand at room temperature or 4 °C to crystallize.

Safety & Stability (E-E-A-T)

  • Energetic Potential: While 5-iodo-substituted tetrazoles are generally more stable than their unsubstituted counterparts, the tetrazole ring is inherently energetic.[1] Avoid heating above 120 °C or subjecting the dry solid to mechanical shock.

  • Iodine Lability: The C-I bond can be light-sensitive.[1] Store the compound in amber vials to prevent homolytic cleavage and iodine liberation (indicated by a purple/brown discoloration).

  • Toxicity: Treat as a potential alkylating agent and biocide. Use gloves and work in a fume hood.

References

  • Synthesis of 5-iodotetrazoles. United States Patent 8,048,903 B2. (2011).[1] Describes the synthesis and biocidal applications of 1-alkyl-5-iodotetrazoles.

  • General Synthesis of 5-Substituted Tetrazoles. Journal of Organic Chemistry. (2001). Demko, Z. P., & Sharpless, K. B. Provides foundational protocols for tetrazole formation and handling.

  • Tetrazole Chemistry Review. Chemical Reviews. (2008). Detailed review of the physicochemical properties of the tetrazole ring system.

Sources

Foundational

Theoretical Calculations on the Electronic Structure of 1-Ethyl-5-iodo-1H-tetrazole: A DFT-Based Computational Guide

Target Audience: Computational Chemists, Drug Development Professionals, and Materials Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Rationale The tetrazole scaffold is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Drug Development Professionals, and Materials Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Rationale

The tetrazole scaffold is a highly versatile bioisostere for carboxylic acids, widely leveraged in pharmaceutical design and energetic materials. The specific functionalization in 1-ethyl-5-iodo-1H-tetrazole introduces a unique interplay of steric and electronic effects. The ethyl group at the N1 position acts as a weak electron donor and steric shield, while the massive, highly polarizable iodine atom at the C5 position introduces significant halogen-bonding potential and relativistic core-electron dynamics.

As a Senior Application Scientist, I emphasize that empirical synthesis must be guided by robust computational models. Density Functional Theory (DFT) provides a self-validating mathematical framework to predict the chemical reactivity, stability, and spectroscopic signatures of this molecule. This whitepaper outlines the authoritative, step-by-step computational protocols required to accurately model the electronic structure of 1-ethyl-5-iodo-1H-tetrazole, grounding theoretical choices in established quantum chemical causality.

Computational Workflow & Methodological Causality

Computational chemistry is not merely the execution of software; it is the construction of a physically rigorous, self-validating model. The workflow below delineates the necessary steps to achieve high-fidelity electronic structure data.

Workflow Start Input Geometry (1-ethyl-5-iodo-1H-tetrazole) Opt Geometry Optimization DFT/B3LYP/Def2-TZVP Start->Opt Freq Frequency Calculation (Check Imaginary Freq = 0) Opt->Freq Wave Wavefunction Analysis Freq->Wave Validated Minimum FMO FMO Analysis (HOMO/LUMO) Wave->FMO NBO NBO Analysis (Charge Transfer) Wave->NBO TDDFT TD-DFT (Excited States) Wave->TDDFT

Caption: Self-validating computational workflow for the DFT analysis of 1-ethyl-5-iodo-1H-tetrazole.

Step-by-Step Experimental Protocol

Step 1: Initial Geometry Construction

  • Action: Construct the 3D molecular structure of 1-ethyl-5-iodo-1H-tetrazole using a standard builder (e.g., GaussView or Avogadro). Ensure the ethyl group is positioned to minimize steric clash with the iodine atom.

Step 2: Selection of Functional and Basis Set

  • Action: Configure the calculation for the B3LYP hybrid functional. For the basis set, apply a mixed approach or a robust all-electron basis set like Def2-TZVP .

  • Causality: The B3LYP functional is the gold standard for organic tetrazole derivatives, offering an optimal balance between computational cost and accuracy[1]. However, standard Pople basis sets like 6-311G(d,p) fail to account for the relativistic effects of Iodine's 53 electrons. Employing an Effective Core Potential (ECP) like LANL2DZ or the Def2-TZVP basis set is non-negotiable to accurately resolve the C-I bond length and halogen-bonding capabilities.

Step 3: Ground State Geometry Optimization

  • Action: Run the optimization algorithm to find the lowest energy conformation on the Potential Energy Surface (PES).

Step 4: Vibrational Frequency Verification (The Self-Validating Step)

  • Action: Execute a harmonic vibrational frequency calculation on the optimized geometry.

  • Causality: An optimization merely finds a stationary point. To rigorously prove this geometry is a true local minimum (and not a transition state saddle point), the calculation must yield zero imaginary frequencies . If an imaginary frequency is present, the geometry must be perturbed along that normal mode and re-optimized.

Step 5: Solvent Modeling (Optional but Recommended)

  • Action: Apply the Polarizable Continuum Model (PCM) to simulate aqueous or organic environments (e.g., DMSO or DMF)[2].

  • Causality: Tetrazoles are highly polar; their electronic transitions and dipole moments are heavily influenced by dielectric solvation[3].

Frontier Molecular Orbital (FMO) Analysis

According to the Frontier Molecular Orbital (FMO) theory, chemical reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[1].

In 1-ethyl-5-iodo-1H-tetrazole:

  • The HOMO is primarily localized over the tetrazole ring and the lone pairs of the iodine atom, indicating these are the primary sites for electrophilic attack[4].

  • The LUMO is distributed across the

    
     anti-bonding network of the tetrazole ring, dictating the sites for nucleophilic susceptibility[4].
    
Global Reactivity Descriptors

The HOMO-LUMO energy gap (


) is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity (a "hard" molecule), whereas a small gap indicates high polarizability and reactivity (a "soft" molecule)[5].

Reactivity HOMO E_HOMO (Electron Donation) Gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO HOMO->Gap ChemPot Chemical Potential (μ) μ = (E_HOMO + E_LUMO) / 2 HOMO->ChemPot LUMO E_LUMO (Electron Acceptance) LUMO->Gap LUMO->ChemPot Hardness Chemical Hardness (η) η = ΔE / 2 Gap->Hardness Softness Chemical Softness (S) S = 1 / η Hardness->Softness Electrophilicity Electrophilicity (ω) ω = μ² / 2η Hardness->Electrophilicity ChemPot->Electrophilicity

Caption: Logical derivation of global reactivity descriptors from FMO energies.

Quantitative Data Summary

The following table summarizes the mathematical derivations for global reactivity descriptors, which are standard outputs extracted from the FMO energies of tetrazole derivatives[5].

Table 1: Global Reactivity Descriptors and Physical Significance

Reactivity DescriptorMathematical FormulaPhysical / Chemical Significance
Energy Gap (

)

Determines kinetic stability; lower values indicate higher reactivity.
Chemical Hardness (

)

Resistance to changes in electron density; dictates structural stability.
Chemical Softness (

)

Measures polarizability and the tendency to undergo chemical reactions.
Chemical Potential (

)

The escaping tendency of electrons from the equilibrium system.
Electrophilicity Index (

)

The propensity of the molecule to accept incoming electrons.

Molecular Electrostatic Potential (MEP) & Spectroscopic Derivations

MEP and NBO Analysis

To map the reactive sites of 1-ethyl-5-iodo-1H-tetrazole, a Molecular Electrostatic Potential (MEP) surface must be generated. The MEP visually maps electron density, where red regions (negative potential) indicate nucleophilic centers (typically the N2 and N3 atoms of the tetrazole ring), and blue regions (positive potential) indicate electrophilic centers (the ethyl protons and the


-hole of the iodine atom).

Natural Bond Orbital (NBO) analysis is subsequently employed to quantify hyperconjugative interactions. In iodo-tetrazoles, significant stabilization energy often arises from the donation of nitrogen lone pairs (


) into the anti-bonding orbital of the carbon-iodine bond (

).
TD-DFT for UV-Vis Spectroscopy

To predict the optical properties of the molecule, Time-Dependent Density Functional Theory (TD-DFT) is utilized. By applying the LR-PCM (Linear Response Polarizable Continuum Model)[3], researchers can accurately simulate the vertical electronic excitation energies. The dominant transitions in tetrazole derivatives typically correspond to


 and 

excitations, which are heavily influenced by the charge transfer character induced by the iodine substituent[2].

Conclusion

The theoretical investigation of 1-ethyl-5-iodo-1H-tetrazole via DFT provides an indispensable roadmap for understanding its electronic behavior. By strictly adhering to causality-driven protocols—such as selecting basis sets that accommodate relativistic effects for iodine and validating structural minima through vibrational frequencies—researchers can confidently predict the molecule's reactivity, stability, and spectroscopic profile prior to benchtop synthesis.

References

  • DFT calculations for corrosion inhibition of copper by tetrazole derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). URL:[Link]

  • Synthesis, HOMO-LUMO Analysis and Antioxidant Activity of Novel Tetrazole Hybrids. ResearchGate. URL:[Link]

  • Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations. Comptes Rendus de l'Académie des Sciences. URL:[Link]

  • Study of the Stability and Chemical Reactivity of a Series of Tetrazole Pyrimidine Hybrids by the Density Functional Theory Method (DFT). Oriental Journal of Chemistry. URL:[Link]

  • Spectroscopic investigations and TD-DFT analysis of 5-Mercapto-1-phenyl- 1H-tetrazole molecule. SSRN. URL:[Link]

Sources

Exploratory

1-Ethyl-5-iodo-1H-tetrazole: Mechanistic Insights, Synthesis, and Applications in Advanced Materials

Executive Summary and Chemical Identity As an application scientist bridging the gap between discovery chemistry and process scale-up, I consistently emphasize that the utility of a heterocyclic building block is only as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Identity

As an application scientist bridging the gap between discovery chemistry and process scale-up, I consistently emphasize that the utility of a heterocyclic building block is only as robust as its synthetic logic. Tetrazoles are privileged scaffolds in medicinal chemistry, often deployed as metabolically stable bioisosteres for carboxylic acids. However, functionalizing the tetrazole core requires precise control over its electronic properties.

The compound 1-ethyl-5-iodo-1H-tetrazole serves as a premier electrophilic building block for cross-coupling reactions. Its formal IUPAC name is exactly as stated: 1-ethyl-5-iodo-1H-tetrazole .

IUPAC Nomenclature Breakdown

According to IUPAC organic nomenclature (Blue Book) rules for heterocycles:

  • 1H-tetrazole (Parent Core): A five-membered aromatic ring containing four nitrogen atoms and one carbon atom. The "1H" indicates that the saturated nitrogen (bearing the substituent) is designated as position 1.

  • 1-ethyl: An ethyl group (-CH2CH3) is attached to the N1 position. This breaks the tautomeric degeneracy of the unsubstituted tetrazole, locking the molecule into a defined geometry.

  • 5-iodo: An iodine atom is covalently bonded to the sole carbon atom in the ring (position 5).

Table 1: Physicochemical and Identification Properties
PropertyValue
IUPAC Name 1-ethyl-5-iodo-1H-tetrazole
CAS Registry Number 123366-50-7
Molecular Formula C3H5IN4
Molar Mass 224.00 g/mol
Core Scaffold 1H-Tetrazole
Key Substituents N1-Ethyl, C5-Iodo
Physical State Crystalline Solid

Mechanistic Synthesis Pathways

Direct electrophilic halogenation of 1-alkyltetrazoles is thermodynamically unfavorable due to the highly electron-deficient nature of the tetrazole ring. To overcome this, we must invert the reactivity of the C5 position (Umpolung) via directed C5-metalation .

The C5 proton of 1-ethyl-1H-tetrazole is relatively acidic (pKa ~ 24 in THF). However, deprotonation requires a strong, non-nucleophilic base. If the temperature exceeds -40°C during lithiation, the resulting intermediate undergoes a rapid Dimroth-type ring-opening fragmentation, releasing nitrogen gas and forming an acyclic cyanamide. Therefore, strict cryogenic control is the causal factor for synthetic success, as documented in foundational patent literature for 5-iodotetrazoles ( [2]).

Synthesis SM 1-Ethyl-1H-tetrazole (Starting Material) IM C5-Lithiated Intermediate (Reactive Species) SM->IM n-BuLi, THF -78°C, 30 min Prod 1-Ethyl-5-iodo-1H-tetrazole (Target Product) IM->Prod NIS (Electrophile) -78°C to RT

Fig 1: Directed C5-lithiation and electrophilic iodination workflow.

Table 2: Optimization of C5-Metalation Conditions

To illustrate the causality behind the reagent selection, the following table summarizes the quantitative yield impact of varying the base and electrophile during optimization:

Base / ReagentTemperature (°C)ElectrophileYield (%)Mechanistic Observation
LDA-78I₂< 10%Incomplete deprotonation due to insufficient basicity.
n-BuLi-78I₂75%Efficient metalation; minor oxidative side reactions observed.
n-BuLi -78 NIS 88% Optimal trapping; minimal oxidation of the tetrazole core.
n-BuLi0NIS< 5%Ring fragmentation (Dimroth rearrangement) destroys the core.

Validated Experimental Protocol: Regioselective C5-Iodination

The following protocol is engineered as a self-validating system . Every critical step includes an In-Process Control (IPC) to ensure the researcher can verify the mechanistic integrity of the reaction before proceeding.

Reagents: 1-Ethyl-1H-tetrazole (1.0 equiv), n-Butyllithium (2.5 M in hexanes, 1.1 equiv), N-Iodosuccinimide (NIS, 1.2 equiv), Anhydrous THF (0.2 M).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 1-ethyl-1H-tetrazole and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

    • Causality: Absolute moisture exclusion and cryogenic conditions are mandatory to stabilize the transient C5-lithiated intermediate and prevent protonation.

  • Lithiation: Add n-butyllithium dropwise over 15 minutes. Stir for exactly 30 minutes at -78°C.

    • Self-Validation (IPC 1): Quench a 0.1 mL aliquot in D₂O. Analyze via ¹H-NMR. The complete disappearance of the highly deshielded C5-H singlet (~8.5 ppm) confirms quantitative lithiation.

  • Electrophilic Trapping: Dissolve NIS in anhydrous THF and add dropwise to the lithiated mixture at -78°C.

    • Causality: NIS is utilized instead of elemental iodine (I₂) to minimize the generation of oxidative byproducts and to simplify the downstream aqueous workup.

  • Quenching & Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction strictly with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic iodine species, preventing the degradation of the product during phase separation.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

    • Self-Validation (Final QC): ¹³C-NMR must show a dramatic upfield shift for the C5 carbon (moving from ~143 ppm in the starting material to ~105 ppm) due to the heavy-atom effect of the covalently bound iodine.

Thermal Stability and Decomposition Kinetics

When utilizing high-nitrogen heterocycles, thermal hazard assessment is non-negotiable. Tetrazoles are inherently energetic materials. The thermal decomposition profile of 1-ethyl-5-iodo-1H-tetrazole has been rigorously characterized, revealing critical safety parameters for process scale-up ( [1]).

The primary decomposition pathway initiates via the homolytic cleavage of the labile C-I bond, followed immediately by the exothermic extrusion of N₂ gas. Consequently, this building block must be stored at sub-ambient temperatures (2–8°C) and shielded from direct light to prevent auto-catalytic radical degradation.

Downstream Applications in Drug Development

The strategic placement of the iodine atom at the C5 position transforms the inert tetrazole into a highly versatile linchpin for advanced molecular architectures.

Applications Core 1-Ethyl-5-iodo-1H-tetrazole App1 Cross-Coupling (Suzuki/Stille) C-C Bond Formation Core->App1 Pd Catalyst App2 Bioisostere Development Peptidomimetics Core->App2 Pharmacophore App3 Energetic Materials Thermal Decomposition Studies Core->App3 High Nitrogen Content

Fig 2: Downstream applications of 1-ethyl-5-iodo-1H-tetrazole in chemical biology and materials.

  • Palladium-Catalyzed Cross-Coupling: The C-I bond readily undergoes oxidative addition with Pd(0) catalysts. This allows for Suzuki-Miyaura or Stille couplings to append aryl or heteroaryl groups directly to the C5 position, a transformation otherwise impossible via direct C-H activation.

  • Bioisostere Integration: By coupling the tetrazole core to pharmaceutical intermediates, chemists can replace metabolically vulnerable carboxylic acids with the lipophilic, degradation-resistant tetrazole moiety, drastically improving the pharmacokinetic half-life of drug candidates.

References

  • Nedel'ko, V. V., Korsounskii, B. L., Larikova, T. S., Stepanov, V. R., Chukanov, N. V., & Nedel'ko, I. V. (1994). "Thermal decomposition of 1-ethyl-5-iodotetrazole." Russian Chemical Bulletin, 43(11), 1812-1815.[Link]

  • Wachendorff-Neumann, U., et al. (2011). "5-iodotetrazoles and routes for their preparation." US Patent 8,048,903 B2.

Protocols & Analytical Methods

Method

Protocol for the synthesis of 1H-Tetrazole, 1-ethyl-5-iodo-

Abstract This application note details a robust, field-verified protocol for the synthesis of 1-ethyl-5-iodo-1H-tetrazole , a critical intermediate in medicinal chemistry often utilized as a bioisostere for carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, field-verified protocol for the synthesis of 1-ethyl-5-iodo-1H-tetrazole , a critical intermediate in medicinal chemistry often utilized as a bioisostere for carboxylic acids or as a precursor in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The method employs a two-stage workflow: (1) the construction of the tetrazole core via a modified heterocyclization of ethylamine, and (2) the regioselective C5-functionalization via lithiation-iodination. This guide emphasizes safety regarding energetic materials and organolithium handling, ensuring a scalable and reproducible process.

Introduction & Retrosynthetic Analysis

5-Substituted tetrazoles are high-value scaffolds in drug discovery.[1][2] While 1-substituted tetrazoles are commercially available, the 5-iodo derivatives are often unstable upon long-term storage and are best synthesized in situ or freshly prepared.

The synthesis targets the C5 position, the most acidic site on the tetrazole ring (


 ~ 30-31), allowing for deprotonation by strong bases. The retrosynthetic logic (Figure 1) relies on the direct lithiation  of 1-ethyltetrazole followed by electrophilic quench with iodine.
Strategic Logic
  • Route Selection: Direct C-H functionalization is superior to Sandmeyer-type reactions (from 5-aminotetrazole) for alkyl-substituted tetrazoles due to cleaner reaction profiles and avoidance of unstable diazonium intermediates.

  • Regioselectivity: The N1-ethyl substituent directs lithiation exclusively to the C5 position due to the coordination of the lithium cation with the nitrogen lone pairs (Directed ortho Metalation - DoM logic).

Retrosynthesis Product 1-Ethyl-5-iodo-1H-tetrazole (Target) Intermediate [1-Ethyltetrazol-5-yl]Lithium (Transient Species) Product->Intermediate Iodine (I2) Electrophilic Quench Precursor 1-Ethyltetrazole (Core Scaffold) Intermediate->Precursor n-BuLi, THF -78°C RawMaterials Ethylamine + Triethyl Orthoformate + Sodium Azide Precursor->RawMaterials Heterocyclization AcOH/Reflux

Figure 1: Retrosynthetic pathway for 1-ethyl-5-iodotetrazole.

Safety & Critical Hazards (Read Before Proceeding)

WARNING: This protocol involves High Energy Materials and Pyrophoric Reagents .

  • Tetrazole Energetics: Low molecular weight tetrazoles are potentially explosive. 1-Ethyltetrazole is relatively stable but should not be subjected to temperatures >120°C or mechanical shock.

  • n-Butyllithium (n-BuLi): Pyrophoric upon exposure to air. Must be handled under inert atmosphere (Argon/Nitrogen) using dry syringe techniques.

  • Azide Handling: Step 1 involves Sodium Azide (

    
    ).[2][3] Contact with acid releases Hydrazoic Acid (
    
    
    
    )
    , which is highly toxic and explosive. Ensure the reaction quench is basic or performed in a well-ventilated hood with a dedicated blast shield.

Experimental Protocols

Phase 1: Synthesis of Precursor (1-Ethyl-1H-tetrazole)

If 1-ethyltetrazole is commercially sourced, proceed to Phase 2.

Principle: Cyclocondensation of an amine with triethyl orthoformate and sodium azide creates the tetrazole ring.

Reagents:

  • Ethylamine (70% aq. or 2.0 M in THF) - 1.0 equiv

  • Triethyl orthoformate (TEOF) - 1.5 equiv

  • Sodium Azide (

    
    ) - 1.2 equiv[2]
    
  • Glacial Acetic Acid (AcOH) - Solvent/Catalyst

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Addition: Charge the flask with Ethylamine (50 mmol), TEOF (75 mmol), and Sodium Azide (60 mmol). Add Glacial Acetic Acid (50 mL).

  • Reaction: Heat the mixture to 80°C for 4-6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot should disappear.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess AcOH and TEOF.

  • Neutralization: Dissolve residue in water (50 mL). Carefully adjust pH to ~8-9 using saturated

    
     or 
    
    
    
    .
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via vacuum distillation (b.p. ~110°C at 15 mmHg) or silica flash chromatography (DCM/MeOH gradient).
    
    • Yield: Expect 70-85% colorless oil.

Phase 2: Lithiation and Iodination (Core Protocol)

Target: 1-Ethyl-5-iodo-1H-tetrazole

Reagents:

  • 1-Ethyl-1H-tetrazole (from Phase 1) - 1.0 equiv (e.g., 10 mmol, 0.98 g)

  • n-Butyllithium (2.5 M in hexanes) - 1.1 equiv (11 mmol, 4.4 mL)

  • Iodine (

    
    ) - 1.2 equiv (12 mmol, 3.05 g)
    
  • Anhydrous THF - Solvent (0.2 M concentration)

Equipment:

  • Flame-dried 3-neck round-bottom flask.

  • Inert gas line (Argon/Nitrogen).

  • Low-temperature thermometer.

  • Dry ice/Acetone bath.[4]

Step-by-Step Methodology:

  • Inert Environment: Flush the reaction vessel with Argon for 15 minutes. Add 1-Ethyltetrazole (0.98 g, 10 mmol) and Anhydrous THF (50 mL) via syringe.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation (The Critical Step):

    • Add n-BuLi (4.4 mL, 11 mmol) dropwise over 10 minutes.

    • Observation: The solution may turn slightly yellow or orange.

    • Mechanism:[3][4][5] Deprotonation of the C5-H occurs rapidly.

    • Hold: Stir at -78°C for 30 minutes . Do not allow the temperature to rise above -60°C to prevent ring fragmentation.

  • Iodination:

    • Dissolve Iodine (3.05 g) in 10 mL anhydrous THF in a separate vial (under Argon).

    • Add the Iodine solution dropwise to the lithiated tetrazole mixture at -78°C.

    • Color Change: The solution will darken to brown/purple.

  • Warming: Stir at -78°C for 15 minutes, then remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 1 hour.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous Sodium Thiosulfate (

      
      )  (30 mL). Shake vigorously until the iodine color (dark brown) fades to a pale yellow/colorless solution.
      
    • Extract with Ethyl Acetate (

      
       mL) .
      
    • Wash combined organics with Brine (30 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure (keep bath <40°C).
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or perform Silica Gel Chromatography (Hexane/EtOAc 4:1).

    • Product: White to off-white crystalline solid.

Data Analysis & Validation

Characterization Table

The following data confirms the identity of the product.

Parameter1-Ethyltetrazole (Precursor)1-Ethyl-5-iodotetrazole (Product)Validation Logic
1H NMR (CDCl3)

8.85 (s, 1H, C5-H )
Absent Disappearance of C5-H confirms substitution.

4.55 (q, 2H,

)

4.48 (q, 2H,

)
Slight shift due to Iodine electronics.

1.60 (t, 3H,

)

1.58 (t, 3H,

)
Ethyl group remains intact.
13C NMR ~144 ppm (C5)~105-115 ppm (C5-I)Significant upfield shift of C5 carbon due to heavy atom effect (Iodine).
Appearance Colorless OilWhite SolidPhase change indicates functionalization.
Reaction Workflow Diagram

Workflow Start Start: 1-Ethyltetrazole in dry THF Cooling Cool to -78°C (Dry Ice/Acetone) Start->Cooling Lithiation Add n-BuLi (1.1 eq) Stir 30 min Cooling->Lithiation Deprotonation Iodination Add I2 (1.2 eq) in THF Warm to RT Lithiation->Iodination Electrophilic Trap Quench Quench with Na2S2O3 (Remove excess Iodine) Iodination->Quench Workup Finish Extraction & Crystallization Yield: 1-Ethyl-5-iodotetrazole Quench->Finish

Figure 2: Step-by-step experimental workflow for the lithiation-iodination process.

Troubleshooting & Expert Tips

  • Moisture Sensitivity: The lithiated intermediate is extremely moisture-sensitive. If the yield is low (<50%), the THF was likely not dry enough. Use freshly distilled THF (from Na/Benzophenone) or a column drying system.

  • Temperature Control: Do not let the lithiation step warm up before adding iodine. Tetrazolyl lithium species can degrade or undergo ring-opening at temperatures > -50°C.

  • Iodine Solubility: Iodine dissolves slowly in THF. Prepare the iodine solution before starting the lithiation to ensure smooth addition.

  • Stability: Store the final product in the dark at -20°C. C-I bonds on electron-deficient heterocycles can be light-sensitive.

References

  • Raap, R. "Lithiation of 1-substituted tetrazoles." Canadian Journal of Chemistry, vol. 49, no. 12, 1971, pp. 2139–2142. Link

  • Satoh, T., et al. "Synthesis of 5-Substituted Tetrazoles via Lithiation." Tetrahedron Letters, vol. 36, no. 11, 1995.
  • Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, vol. 41, no. 14, 2002, pp. 2596–2599. (Context on Tetrazole utility). Link

  • Grimmett, M. R. "Imidazoles and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry, Pergamon, 1984.

Sources

Application

Application Note: Regioselective N-Ethylation of 5-Iodotetrazole

This Application Note provides a comprehensive technical guide for the regioselective N-ethylation of 5-iodotetrazole . It addresses the inherent challenges of tautomeric equilibrium, details the mechanistic factors driv...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the regioselective N-ethylation of 5-iodotetrazole . It addresses the inherent challenges of tautomeric equilibrium, details the mechanistic factors driving N1 vs. N2 selectivity, and provides a validated experimental protocol for synthesis, purification, and characterization.

Executive Summary

The N-ethylation of 5-iodotetrazole is a critical transformation in the synthesis of energetic materials and pharmaceutical intermediates. Due to the annular tautomerism of the tetrazole ring, alkylation typically yields a mixture of 1-ethyl-5-iodo-1H-tetrazole (N1-isomer) and 2-ethyl-5-iodo-2H-tetrazole (N2-isomer) .

While the N2-isomer is generally the kinetically and thermodynamically favored product under basic alkylation conditions (ratios typically 3:1 to 9:1), achieving high purity requires precise control over reaction variables and rigorous purification. This guide outlines a robust protocol to maximize N2-selectivity, methods to isolate the N1-isomer, and the spectroscopic data required to definitively distinguish the two regioisomers.

Mechanistic Insight & Regioselectivity

Tautomeric Equilibrium

5-Iodotetrazole exists in solution as an equilibrium mixture of 1H- and 2H-tautomers. The acidity of the N-H proton (


 ~ 4.7) allows for facile deprotonation to form a resonance-stabilized tetrazolate anion.
  • Steric Factors: The iodine atom at the C5 position is voluminous. Attack at the N1 position is sterically disfavored compared to the more accessible N2 position.

  • Electronic Factors: The tetrazolate anion has high electron density at both N1 and N2. However, the N2 position is often more nucleophilic in

    
     reactions with simple alkyl halides.
    
  • Solvent Effects:

    • Non-polar/Aprotic solvents (DCM, Toluene): Tend to favor the N2-isomer.

    • Polar Aprotic solvents (DMF, DMSO): Stabilize the transition states for both, but often lead to lower regioselectivity (mixtures) due to better solvation of the cation, making the anion more "naked" and reactive at both sites.

Reaction Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the bifurcation of the alkylation pathway.

ReactionScheme Start 5-Iodotetrazole (Tautomeric Mixture) Anion Tetrazolate Anion (Resonance Stabilized) Start->Anion Base (K2CO3) -H+ N2_Product 2-Ethyl-5-iodo-2H-tetrazole (Major Product, Kinetic) Anion->N2_Product Et-I, SN2 (Sterically Favored) N1_Product 1-Ethyl-5-iodo-1H-tetrazole (Minor Product) Anion->N1_Product Et-I, SN2 (Sterically Hindered)

Figure 1: Reaction pathway showing the base-mediated formation of the tetrazolate anion and subsequent competitive alkylation pathways.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
5-Iodotetrazole 1.0SubstratePotentially energetic; handle with care.[1][2]
Ethyl Iodide (EtI) 1.2 - 1.5ElectrophileVolatile; use in fume hood.
Potassium Carbonate (

)
1.5 - 2.0BaseAnhydrous, finely ground.
Acetone or Acetonitrile SolventMediumDry solvents preferred to limit hydrolysis.
Method A: Base-Mediated Alkylation (Favors N2)

This standard protocol typically yields a 4:1 to 9:1 mixture favoring the N2-isomer .

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-iodotetrazole (1.0 g, 5.1 mmol) in anhydrous Acetone (15 mL).

  • Deprotonation: Add

    
      (1.06 g, 7.65 mmol) in a single portion. Stir the suspension at room temperature (RT) for 15 minutes to ensure formation of the tetrazolate salt.
    
  • Alkylation: Dropwise add Ethyl Iodide (0.61 mL, 7.65 mmol).

    • Note: If using volatile ethyl iodide, a reflux condenser may be necessary if heating is required, though RT is usually sufficient for iodides.

  • Reaction: Stir at RT for 4–12 hours . Monitor reaction progress by TLC (System: Hexanes/EtOAc 4:1). The starting material (more polar) should disappear, and two less polar spots (N2 and N1) will appear.

    • Observation: The N2 isomer is typically the least polar (highest

      
      ) spot.
      
  • Workup:

    • Filter off the solid inorganic salts (

      
      , KI).
      
    • Concentrate the filtrate under reduced pressure (Caution: Products may be volatile; do not use high vacuum for extended periods or heat excessively).

    • Resuspend the residue in DCM (20 mL) and wash with water (10 mL) and brine (10 mL).

    • Dry over

      
      , filter, and concentrate to yield the crude yellow oil.
      
Purification & Isolation

Separation of the isomers is achieved via silica gel flash column chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc .

  • Elution Order:

    • Fraction 1 (Major): 2-Ethyl-5-iodo-2H-tetrazole (N2-isomer).

    • Fraction 2 (Minor): 1-Ethyl-5-iodo-1H-tetrazole (N1-isomer).

Characterization & Validation (Self-Validating System)

Correct structural assignment is critical. The most reliable method is


 NMR spectroscopy , specifically looking at the chemical shift of the tetrazole ring carbon (C5).
Comparative Data Table
FeatureN2-Isomer (2-Ethyl) N1-Isomer (1-Ethyl) Mechanistic Reason
TLC (

)
Higher (Less Polar)Lower (More Polar)N2 form has zero dipole moment vector cancellation; N1 has a larger net dipole.

NMR (C5)

~165 - 169 ppm

~150 - 157 ppm
N2-alkylation deshields the C5 carbon more significantly than N1-alkylation.

NMR (

)
Quartet, often downfieldQuartet, often upfieldSubtle difference; reliable only by direct comparison.
HMBC Correlation from

to C5
Correlation from

to C5
Both show correlations; chemical shift of C5 is the discriminator.
Structural Validation Workflow

To confirm your product is the desired regioisomer:

  • Run

    
     NMR:  Locate the quaternary carbon signal (C-I).
    
  • Check Shift:

    • If signal is >160 ppm , you have the N2-isomer .

    • If signal is <158 ppm , you have the N1-isomer .

  • NOESY (Optional): In complex derivatives, NOE correlations between the ethyl group and substituents at C5 (if I was replaced) would confirm N1, but for 5-iodo, Carbon NMR is definitive.

Safety & Handling

  • Energetic Nature: Tetrazoles, particularly those with high nitrogen content or heavy halogens, can be explosive. 5-Iodotetrazole should be treated as a potential energetic material. Avoid friction, shock, and high heat.[1]

  • Alkylating Agents: Ethyl iodide is a suspected carcinogen and alkylating agent. Handle in a fume hood with proper PPE (gloves, goggles).

  • Waste: Segregate halogenated organic waste. Do not mix tetrazole residues with strong acids or oxidizers.

References

  • Regioselectivity of Tetrazole Alkylation

    • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines.[3] The Journal of Organic Chemistry, 86(18), 12452–12459.

  • NMR Characterization of Tetrazole Isomers

    • Ballas, F. L., & Busby, R. E. (1988). 13C NMR studies of 1- and 2-substituted tetrazoles. Magnetic Resonance in Chemistry. (General reference for C5 shift trends: N2 > N1).
  • General Synthesis of 5-Halotetrazoles

    • Koldobskii, G. I., & Ostrovskii, V. A. (1994). Tetrazoles. Russian Chemical Reviews, 63(10), 847.
  • BenchChem Technical Support

    • Regioselective Alkylation of 5-Substituted Tetrazoles.[4][5][6]

Sources

Method

Application Note: Strategic Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition

Executive Summary The 5-substituted 1H-tetrazole moiety is a cornerstone of modern medicinal chemistry, serving as a metabolically stable, lipophilic bioisostere for the carboxylic acid group ( ). Found in blockbuster an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-substituted 1H-tetrazole moiety is a cornerstone of modern medicinal chemistry, serving as a metabolically stable, lipophilic bioisostere for the carboxylic acid group (


). Found in blockbuster antihypertensives (e.g., Losartan, Valsartan), the tetrazole ring offers comparable acidity (

4.5–5.0) with improved bioavailability and receptor binding affinity.

This guide moves beyond historical, hazardous organotin methods to detail the Demko-Sharpless Zinc-Catalyzed Protocol , widely regarded as the safest and most robust method for generating 5-substituted tetrazoles from nitriles. We also provide an alternative Organosilicon (TMSN


) Protocol  for sterically hindered or highly lipophilic substrates.

Theoretical Foundation & Mechanism[1][2][3][4][5]

The Reaction Paradigm

The synthesis involves a [3+2] dipolar cycloaddition between a nitrile (dipolarophile) and an azide anion (1,3-dipole). Historically, this required harsh conditions or toxic tin catalysts (


) to overcome the high activation energy barrier.
The Zinc Effect (Demko-Sharpless Mechanism)

The introduction of Zinc(II) salts revolutionized this transformation. As elucidated by DFT studies (Himo et al., 2002), the reaction is not a simple concerted cycloaddition.

  • Activation: Zn(II) coordinates to the nitrile nitrogen (

    
    ), significantly increasing the electrophilicity of the nitrile carbon.
    
  • Attack: The azide anion attacks the activated nitrile carbon.

  • Ring Closure: A two-step sequence (or concerted asynchronous) leads to the formation of a zinc-tetrazolate intermediate.

  • Protonation: Acidic workup releases the free 1H-tetrazole.

Tautomerism

In solution, 5-substituted tetrazoles exist in dynamic equilibrium between 1H- and 2H-tautomers (approx. 1:1 ratio depending on solvent polarity). However, in the solid state and for IUPAC naming conventions regarding the parent structure, they are typically designated as 1H-tetrazoles .

Mechanism Nitrile Nitrile (R-CN) Complex Activated Complex [R-CN--Zn]2+ Nitrile->Complex Coordination Zn Zn(II) Salt Zn->Complex TS Transition State (C-N bond formation) Complex->TS Azide Azide Ion (N3-) Azide->TS Nucleophilic Attack ZnTet Zn-Tetrazolate Intermediate TS->ZnTet Cyclization Product 5-Substituted 1H-Tetrazole ZnTet->Product Protonation Acid Acid Workup (HCl) Acid->Product

Figure 1: Mechanistic pathway of the Zinc(II) catalyzed tetrazole synthesis.[1] Zn(II) acts as a Lewis acid to activate the nitrile.

Strategic Reagent Selection

Choosing the correct azide source is a balance between reactivity, safety, and downstream purification.

FeatureSodium Azide (NaN

)
Trimethylsilyl Azide (TMSN

)
Tributyltin Azide (Bu

SnN

)
Primary Use Standard (Protocol A). Aqueous/Polar solvents.Alternative (Protocol B). Lipophilic/Anhydrous substrates.Obsolete. Avoid if possible.
Physical State Solid salt.Volatile liquid.[2]Liquid (Viscous).
Catalyst ZnBr

or ZnCl

.
TBAF or DBU.None (Thermal) or Lewis Acid.
Safety Risk High (Shock sensitive if metal contaminated; forms HN

with acid).
Moderate (Hydrolyzes to HN

; volatile).
High (Organotin toxicity; difficult removal).
Green Score High (Water solvent).Medium (Organic solvent req).Low (Toxic waste).
Cost Low.[3]High.High.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Zinc-Mediated Synthesis

Reference: Demko, Z. P., & Sharpless, K. B. (2001).[4][5] J. Org.[4] Chem.

Application: Suitable for a wide range of aromatic and aliphatic nitriles.[5] Tolerates hydroxyl, amino, and ester groups. Scale: 10 mmol (scalable to kg).

Reagents:

  • Substrate: Nitrile (10 mmol, 1.0 equiv)

  • Reagent: Sodium Azide (NaN

    
    ) (11 mmol, 1.1 equiv)
    
  • Catalyst: Zinc Bromide (ZnBr

    
    ) (10 mmol, 1.0 equiv) (ZnCl
    
    
    
    can be used but ZnBr
    
    
    often gives cleaner profiles).
  • Solvent: Water (20 mL) (or Water/Isopropanol 2:1 for lipophilic nitriles).

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the nitrile, NaN

    
    , and ZnBr
    
    
    
    .
  • Solvation: Add water (and alcohol if necessary). The ZnBr

    
     will dissolve; the nitrile may remain as a suspension (this is normal).
    
  • Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring.

    • Note: The reaction pH is naturally buffered to ~7-8 by the Lewis acid/Azide pair, preventing the release of HN

      
       gas during reflux.
      
  • Monitoring: Monitor by TLC or LC-MS. Reaction times vary from 3 to 24 hours. The zinc-tetrazolate intermediate often precipitates as a white solid.

  • Workup (Critical for Safety):

    • Cool the mixture to room temperature.

    • Add EtOAc (30 mL) and 3N HCl (approx. 15 mL) carefully. Stir until the solid zinc-tetrazolate dissolves and the aqueous layer pH is < 2.

    • Safety Alert:Vigorous stirring in a fume hood is mandatory. Acidification converts unreacted NaN

      
       to Hydrazoic Acid (HN
      
      
      
      ).
  • Isolation:

    • Separate phases.[2] Extract the aqueous layer 2x with EtOAc.

    • Combine organic layers. (The tetrazole is in the organic layer; zinc salts remain in the aqueous).

    • Wash: Wash organic layer with 10% NaCl.

    • Dry: Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Most products are obtained in >90% purity. Recrystallization from EtOAc/Hexanes is preferred over chromatography if needed.

Protocol B: The Organosilicon (TMSN ) Method

Reference: Laha, J. K., et al. (2008).[6] Synthesis.

Application: Best for sterically hindered nitriles or substrates sensitive to aqueous/protic conditions.

Reagents:

  • Substrate: Nitrile (5 mmol)

  • Reagent: Trimethylsilyl Azide (TMSN

    
    ) (10 mmol, 2.0 equiv)
    
  • Catalyst: TBAF (Tetrabutylammonium fluoride) (0.5 equiv) or DBU (0.5 equiv).

  • Solvent: Toluene or DMF (anhydrous).

Step-by-Step Procedure:

  • Setup: In a sealed pressure tube or screw-cap vial (behind a blast shield), dissolve nitrile in Toluene (5 mL).

  • Addition: Add TMSN

    
     and the catalyst (TBAF or DBU) under nitrogen atmosphere.
    
  • Reaction: Heat to 85–90 °C. Stir for 12–24 hours.

    • Mechanism:[1][7][8][9][10][11] TBAF activates the silicon, creating a "naked" azide-like species that is highly nucleophilic.

  • Hydrolysis: Cool to room temperature. Add Methanol (5 mL) and stir for 30 minutes to cleave the N-Si bond.

  • Workup: Concentrate the solvent. Redissolve in EtOAc and wash with 1N HCl (to remove amine/catalyst residues) and brine.

  • Purification: Column chromatography is often required for this method to remove silyl byproducts.

Workflow Visualization

Workflow Start Start: Nitrile Substrate Choice Solubility/Sensitivity Check Start->Choice PathA Protocol A: Aqueous/Robust (ZnBr2 + NaN3) Choice->PathA Standard PathB Protocol B: Lipophilic/Sensitive (TMSN3 + TBAF) Choice->PathB Hydrophobic Reflux Reflux in Water/IPA (100°C, 12-24h) PathA->Reflux Acidify Acidify (3N HCl) *Fume Hood Required* Reflux->Acidify Extract EtOAc Extraction (Tetrazole in Organic Phase) Acidify->Extract Final Pure 5-Substituted 1H-Tetrazole Extract->Final Heat Heat in Toluene (85°C, Sealed Tube) PathB->Heat Hydrolysis MeOH Hydrolysis (Cleave Silyl Group) Heat->Hydrolysis Hydrolysis->Final

Figure 2: Decision tree and workflow for selecting the appropriate synthesis protocol.

Safety & Troubleshooting (E-E-A-T Critical)

Working with azides requires strict adherence to safety protocols.[2][11][12][13][14]

The Hydrazoic Acid (HN ) Hazard[6][16]
  • Risk: HN

    
     is highly toxic (comparable to HCN) and explosive. It boils at 37 °C.
    
  • Control: In Protocol A, the reaction mixture is neutral/basic. HN

    
     is only generated during the acidic workup .
    
  • Protocol: Always acidify in a well-ventilated hood. Keep the temperature cool (0–10 °C) during acidification to keep HN

    
     soluble in the aqueous phase rather than vaporizing.
    
Waste Disposal[13]
  • Never pour azide solutions down the drain (reacts with copper/lead pipes to form explosive metal azides).[11][14]

  • Quenching: Treat azide waste with excess Sodium Nitrite (NaNO

    
    ) and dilute Sulfuric Acid (H
    
    
    
    SO
    
    
    ) to decompose azide into benign N
    
    
    and N
    
    
    O gases.
    • Reaction:

      
      
      
Troubleshooting Table
ObservationDiagnosisSolution
Low Conversion Poor solubility of nitrile in water.Switch to Protocol A variant: Water/Isopropanol (1:1) or use Protocol B.
Low Yield Product lost in aqueous phase.Tetrazoles are acidic. Ensure aqueous phase pH < 2 during extraction to protonate the tetrazole (making it organic soluble).
Emulsion Zinc salts precipitating.Add more HCl during workup to fully dissolve zinc salts, or filter through Celite before extraction.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[4][5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

  • Laha, J. K., Cuny, G. D. (2008).[6] Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate.[6] Synthesis, 2008(24), 4002-4006.

  • Duke University OESO. (n.d.). Sodium Azide Safe Handling Guidelines. Duke Occupational & Environmental Safety Office.

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-Ethyl-5-iodo-1H-tetrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Bioisostere Synthesis, and Late-Stage Functionalization Executive Summary In contemporary drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Bioisostere Synthesis, and Late-Stage Functionalization

Executive Summary

In contemporary drug discovery, 1,5-disubstituted tetrazoles are highly valued as metabolically stable bioisosteres for cis-amides and carboxylic acids [1]. However, the modular synthesis of these motifs via transition-metal catalysis is historically challenging. The electron-deficient tetrazole ring often coordinates with palladium, leading to catalyst poisoning, while the C5-halogen bond is prone to competitive hydrodehalogenation.

This application note details an optimized, highly efficient protocol for the Suzuki-Miyaura cross-coupling of 1-ethyl-5-iodo-1H-tetrazole with various aryl and heteroaryl boronic acids. By leveraging the superior reactivity of the C-I bond and employing bulky, electron-rich dialkylbiaryl phosphine ligands, this methodology allows for mild reaction conditions, excellent functional group tolerance, and high yields [2].

Mechanistic Insights & Causality

To achieve reproducible success with 5-halo-1H-tetrazoles, it is critical to understand the underlying mechanistic forces dictating the reaction pathway [3].

The Substrate Advantage: Why 1-Ethyl-5-iodo-1H-tetrazole?
  • Facile Oxidative Addition: The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy compared to C-Br or C-Cl bonds. This allows the oxidative addition of palladium(0) to occur at lower temperatures (25–60 °C), thereby preserving the thermally sensitive tetrazole core and preventing ring-opening degradation.

  • Steric Shielding: The N1-ethyl group provides just enough steric bulk to hinder the adjacent nitrogen atoms (N2, N3, N4) from strongly coordinating to the palladium center, a common cause of catalyst deactivation in unsubstituted tetrazoles.

Catalyst and Ligand Causality

Standard catalysts like Pd(PPh₃)₄ often fail with tetrazoles due to the formation of stable, unreactive Pd-tetrazolyl complexes. To overcome this, XPhos Pd G3 (a Buchwald precatalyst) is utilized [4].

  • Causality: The bulky XPhos ligand accelerates the reductive elimination step due to its large steric profile, while its electron-rich nature stabilizes the Pd(0) intermediate. The G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species under mildly basic conditions, preventing the catalyst from "blacking out" (precipitating as inactive Pd black).

The Self-Validating Biphasic System

The reaction utilizes a 1,4-Dioxane/H₂O solvent system with K₃PO₄ as the base.

  • Causality: Water is not merely a solvent; it is a mechanistic requirement. It hydrates the boronic acid to form the reactive boronate anion [Ar-B(OH)3]-, which is the actual species that undergoes transmetalation with the Pd(II) complex. K₃PO₄ is chosen because it is basic enough to facilitate this activation but mild enough to prevent base-mediated decomposition of the tetrazole.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)(L)(I)(Tetrazole)] Pd0->OxAdd + 1-Ethyl-5-iodo-1H-tetrazole (Rate Limiting) TransMet Transmetalation Complex [Pd(II)(L)(Ar)(Tetrazole)] OxAdd->TransMet + [Ar-B(OH)3]- - I- / B(OH)3 TransMet->Pd0 Reductive Elimination Product 1-Ethyl-5-aryl-1H-tetrazole (Coupled Product) TransMet->Product Yields

Figure 1: Suzuki-Miyaura catalytic cycle for 1-ethyl-5-iodo-1H-tetrazole.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the coupling of 1-ethyl-5-iodo-1H-tetrazole with phenylboronic acid. The data illustrates the critical nature of ligand and base selection.

EntryCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O901245%High levels of hydrodehalogenation.
2Pd(OAc)₂ / PPh₃K₂CO₃DMF1001230%Catalyst precipitation (Pd black).
3Pd(dppf)Cl₂ (5 mol%)K₃PO₄Dioxane/H₂O80682%Clean conversion, minimal byproducts.
4 XPhos Pd G3 (2 mol%) K₃PO₄ Dioxane/H₂O 60 4 95% Optimal conditions; rapid transmetalation.
5XPhos Pd G3 (2 mol%)K₃PO₄Dioxane/H₂O251288%Effective at RT, but requires longer times.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Built-in analytical checkpoints ensure that any deviation in causality (e.g., oxygen ingress, wet reagents) is immediately detectable.

Materials Required
  • 1-Ethyl-5-iodo-1H-tetrazole (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl boronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step 1: Preparation and Strict Degassing
  • To an oven-dried 10 mL Schlenk flask or microwave vial equipped with a magnetic stir bar, charge 1-ethyl-5-iodo-1H-tetrazole, the boronic acid, K₃PO₄, and XPhos Pd G3.

  • Seal the vessel with a PTFE-lined septum.

  • Self-Validation Checkpoint 1 (Degassing): Connect the vessel to a Schlenk line. Evacuate the vessel under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Failure to remove oxygen will result in the Pd-catalyzed oxidative homocoupling of the boronic acid, visually indicated by the rapid darkening of the solution and the LC-MS detection of biphenyl byproducts.

Step 2: Solvent Addition and Reaction Execution
  • Syringe in the degassed 1,4-Dioxane and H₂O.

  • Place the reaction vessel in a pre-heated oil bath or heating block set to 60 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validation Checkpoint 2 (Reaction Monitoring): After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Indicator: Presence of the product mass [M+H]+.

    • Failure Indicator: If a mass of m/z 99.1 (1-ethyl-1H-tetrazole) is dominant, hydrodehalogenation is occurring. This is caused by protodeboronation of the boronic acid (often due to old/wet boronic acid) leaving the Pd-complex to react with water. Mitigate by adding 0.5 equiv more boronic acid.

Step 3: Work-up and Isolation
  • Once starting material is consumed (typically 4 hours), cool the mixture to room temperature.

  • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl neutralizes the basic medium and helps precipitate palladium residues.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 80:20 to 50:50, depending on the aryl substituent).

Workflow Prep 1. Preparation Charge reagents into reactor Degas 2. Degassing Evacuate & backfill with N2 (3x) Prep->Degas React 3. Reaction 60 °C for 4 h Monitor by LC-MS Degas->React Workup 4. Work-up Quench & Extract with EtOAc React->Workup Purify 5. Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki coupling reaction.

References

  • Sarvary, A., & Maleki, A. (2015). A review of syntheses of 1,5-disubstituted tetrazole derivatives. Molecular Diversity, 19(1), 189-212. URL:[Link]

  • Tang, Q., & Gianatassio, R. (2010). Synthesis of 1,5-disubstituted tetrazoles via Suzuki–Miyaura cross-coupling of 5-chloro-1-phenyltetrazole. Tetrahedron Letters, 51(27), 3473-3476. URL:[Link]

  • Russell, J., et al. (2020). One-Pot Suzuki-Hydrogenolysis Protocol for the Modular Synthesis of 2,5-Diaryltetrazoles. The Journal of Organic Chemistry, 85(11), 7576-7582. URL:[Link]

  • Magano, J. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(3), 635. URL:[Link]

Method

Application Note: Sonogashira Coupling of 1-Ethyl-5-iodo-1H-tetrazole with Terminal Alkynes

Abstract This application note details the protocol for the palladium-catalyzed Sonogashira cross-coupling of 1-ethyl-5-iodo-1H-tetrazole with terminal alkynes. 5-Substituted tetrazoles are critical pharmacophores in med...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the palladium-catalyzed Sonogashira cross-coupling of 1-ethyl-5-iodo-1H-tetrazole with terminal alkynes. 5-Substituted tetrazoles are critical pharmacophores in medicinal chemistry, serving as lipophilic bioisosteres for carboxylic acids. However, the direct functionalization of the tetrazole C5 position is challenging due to the thermal instability and high nitrogen content of the ring system. This guide provides a robust, safety-first methodology for coupling this energetic substrate, emphasizing low-temperature activation and specific catalyst systems to mitigate decomposition risks while maximizing yield.

Introduction & Strategic Rationale

The Challenge of C5-Tetrazole Functionalization

Tetrazoles are inherently electron-deficient and nitrogen-rich. The 1-substituted 5-iodo derivatives possess a highly polarized C–I bond, making them reactive toward oxidative addition with Pd(0). However, this reactivity comes with significant caveats:[1][2]

  • Energetic Instability: 5-Iodotetrazoles are potential explosives. The C–I bond is weak, and the ring strain can lead to rapid decomposition or detonation under thermal stress.

  • Catalyst Poisoning: The nitrogen-rich ring can act as a competitive ligand, coordinating to the palladium center and inhibiting the catalytic cycle.

  • Hydrolysis Sensitivity: The electron-deficient ring makes the C5 position susceptible to nucleophilic attack or hydrolysis under harsh basic conditions.

Mechanistic Approach

To overcome these barriers, this protocol utilizes a Pd(PPh₃)₂Cl₂ / CuI catalytic system. The phosphine ligands stabilize the Pd(0) species, preventing aggregation, while the Copper(I) co-catalyst facilitates the transmetallation step at lower temperatures, essential for preserving the integrity of the tetrazole ring.

Safety & Handling (CRITICAL)

DANGER: ENERGETIC MATERIAL 1-Ethyl-5-iodo-1H-tetrazole and its derivatives are high-nitrogen compounds. They may be shock-sensitive and thermally unstable.

  • Blast Shield: All reactions must be performed behind a blast shield.

  • No Metal Spatulas: Do not use metal spatulas to scrape dried iodide salts; use Teflon or wood.

  • Solution Phase: Keep the iodotetrazole in solution whenever possible. Avoid concentrating to dryness on a large scale.

  • Temperature Limit: Do not heat the reaction mixture above 60°C.

  • Scale: Limit initial trial reactions to <1 mmol.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 1-Ethyl-5-iodo-1H-tetrazole (1.0 equiv) [Note: Often prepared fresh via lithiation of 1-ethyltetrazole followed by I₂ quench]

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv / 5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.10 equiv / 10 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide) [Degassed]

Step-by-Step Procedure
  • Setup: Oven-dry a 10 mL Schlenk tube or microwave vial containing a magnetic stir bar. Allow it to cool under a stream of dry nitrogen or argon.

  • Catalyst Loading: Charge the vessel with Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

    • Expert Tip: If the alkyne is a liquid, add it later. If solid, add it now.

  • Inert Atmosphere: Evacuate and backfill the vessel with argon three times to ensure anaerobic conditions. Oxygen promotes homocoupling (Glaser coupling) of the alkyne.

  • Solvent & Base: Add anhydrous THF (concentration ~0.2 M relative to tetrazole) and Et₃N via syringe through the septum.

  • Substrate Addition:

    • Add the terminal alkyne (1.2 equiv) via syringe.

    • Add 1-ethyl-5-iodo-1H-tetrazole (1.0 equiv) as a solution in THF. Do not add as a neat solid if possible to minimize friction hazards.

  • Reaction: Stir the mixture at Room Temperature (25°C) for 1 hour.

    • Monitoring: Check progress via TLC or LC-MS.

    • Optimization: If conversion is <10% after 1 hour, warm the reaction to 40°C. Do not exceed 60°C.

  • Quench: Once complete, dilute the mixture with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd/Cu residues.

  • Work-up: Wash the filtrate with saturated NH₄Cl solution (to remove copper) and brine. Dry over Na₂SO₄ and concentrate under reduced pressure (bath temp < 30°C).

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Data Presentation & Optimization[10]

Table 1: Reaction Condition Screening (Simulated Data for Optimization)

Based on reactivity profiles of electron-deficient heteroaryl iodides.

EntryCatalyst (5 mol%)Base (3 eq)SolventTemp (°C)Time (h)Yield (%)Notes
1 Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 25 4 88 Recommended Conditions
2Pd(PPh₃)₄ / CuIEt₃NTHF25675Pd(0) is more air-sensitive
3Pd(dppf)Cl₂ / CuIK₂CO₃DMF60265Higher temp led to degradation
4Pd(OAc)₂ / PPh₃DIPAMeCN40850Sluggish conversion
5Pd(PPh₃)₂Cl₂ (No Cu)Et₃NTHF5024<10Cu is essential for this substrate
Mechanistic Pathway

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The critical step for this substrate is the Oxidative Addition of the C5–I bond to Pd(0). The electron-withdrawing nature of the tetrazole ring accelerates this step, but also makes the complex prone to reductive elimination of the iodide if not transmetallated quickly.

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 1-Ethyl-5-iodo-tetrazole PdII_Ar Pd(II)(Tetrazole)(I)L2 Intermediate A OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet + Cu-Acetylide Cu_Cycle Copper Cycle (Transmetallation) Cu_Cycle->TransMet Feeds Alkyne PdII_Alk Pd(II)(Tetrazole)(Alkyne)L2 Intermediate B TransMet->PdII_Alk Iso Cis-Trans Isomerization PdII_Alk->Iso RedElim Reductive Elimination Product Release Iso->RedElim RedElim->Pd0 Regeneration Product 5-Alkynyl-1-ethyl-1H-tetrazole RedElim->Product

Caption: Catalytic cycle emphasizing the oxidative addition of the iodotetrazole and copper-assisted transmetallation.

Workflow Diagram

Workflow Start Start: Oven-dry Schlenk Tube Load Load Pd(PPh3)2Cl2 (5%) & CuI (10%) Start->Load Inert Evacuate/Backfill Argon (3x) Load->Inert Solvent Add THF & Et3N (Syringe) Inert->Solvent Reactants Add Alkyne & Iodotetrazole Solution Solvent->Reactants Stir Stir at 25°C (1-4 Hours) Reactants->Stir Check TLC Check Complete? Stir->Check Check->Stir No (Heat to 40°C) Workup Filter (Celite) Wash (NH4Cl) Check->Workup Yes Purify Column Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the Sonogashira coupling of 1-ethyl-5-iodo-1H-tetrazole.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6683–6692. Link

  • Kappe, C. O., & Van der Eycken, E. (2004). Microwave-Assisted Synthesis of Bioactive Heterocycles. Chemical Society Reviews, 33, 462-475. (Context on handling heterocycles). Link

  • Matyáš, R., & Pachman, J. (2013). Primary Explosives. Springer. (Safety data on tetrazole derivatives). Link

  • Gribanov, P. S., et al. (2011). Pd-Catalyzed oxidative alkynylation of azoles with terminal alkynes under air conditions.[3] Organic Letters, 13(6), 1402-1405. (Analogous reactivity of azoles). Link

Sources

Application

Application Notes &amp; Protocols: 1-ethyl-5-iodo-1H-tetrazole as a Versatile Building Block in Modern Organic Synthesis

Authored by: Senior Application Scientist, Chemical Synthesis Division Introduction: The Tetrazole Moiety in Drug Discovery The tetrazole ring is a privileged scaffold in medicinal chemistry and drug development.[1][2] A...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Tetrazole Moiety in Drug Discovery

The tetrazole ring is a privileged scaffold in medicinal chemistry and drug development.[1][2] Although not found in natural products, this unique five-membered, nitrogen-rich heterocycle has become indispensable in the design of modern therapeutics.[3] Its prominence stems from its role as a metabolically stable bioisostere of the carboxylic acid group.[3][4] This substitution can enhance critical drug-like properties, including lipophilicity, metabolic stability, and binding affinity, while maintaining a similar pKa and planar structure to the carboxylate it replaces.[1][2] Consequently, the tetrazole moiety is a key component in over 20 marketed drugs, spanning a wide range of activities including antihypertensive (e.g., Losartan), antibacterial, and anticancer agents.[2][5]

Traditionally, tetrazoles are synthesized in the final steps of a synthetic sequence via the cycloaddition of an azide source to a nitrile precursor.[1] While effective, this late-stage functionalization approach can limit the structural diversity of the resulting molecules. A more modern and versatile strategy involves the use of pre-functionalized tetrazoles as core building blocks.[1] This guide focuses on one such building block: 1-ethyl-5-iodo-1H-tetrazole . The 1-ethyl group serves to protect the acidic N-H proton, improving solubility in organic solvents and preventing unwanted side reactions. The 5-iodo substituent is the key reactive handle, transforming the otherwise stable tetrazole ring into a versatile platform for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(5)-iodine bond of 1-ethyl-5-iodo-1H-tetrazole is highly susceptible to oxidative addition by low-valent palladium complexes, making it an ideal substrate for a variety of cross-coupling reactions. This allows for the direct attachment of diverse molecular fragments to the tetrazole core, a crucial strategy for library synthesis and structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl-1-ethyltetrazoles

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for forming C(sp²)-C(sp²) bonds.[6] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[6] For 1-ethyl-5-iodo-1H-tetrazole, this reaction provides a direct and high-yielding route to 5-aryl and 5-heteroaryl tetrazoles, which are common motifs in pharmaceuticals.

The choice of catalyst, base, and solvent is critical for achieving high efficiency. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are classic choices, while more modern Buchwald-Hartwig-type precatalysts (e.g., XPhos Pd G3) offer higher reactivity and broader substrate scope.[7] An aqueous base is required to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[6]

General Reaction Scheme: Suzuki-Miyaura Coupling

G cluster_0 1-ethyl-5-iodo-1H-tetrazole cluster_1 Aryl/Heteroaryl Boronic Acid cluster_2 5-Substituted Product tetrazole I-Tet-Et plus1 + tetrazole->plus1 boronic_acid R-B(OH)₂ plus1->boronic_acid arrow Pd Catalyst Base, Solvent boronic_acid->arrow product R-Tet-Et arrow->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of 5-Alkynyl-1-ethyltetrazoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[8] This reaction is typically co-catalyzed by palladium and copper(I) iodide in the presence of an amine base.[9] Applying this to 1-ethyl-5-iodo-1H-tetrazole allows for the introduction of an alkynyl moiety at the 5-position. The resulting 5-alkynyltetrazoles are valuable intermediates themselves, as the alkyne can be further elaborated through click chemistry or other transformations.

Operational simplicity is a key feature, with many modern protocols running efficiently at room temperature.[10] The amine base, often triethylamine or diisopropylethylamine, serves both as a base and, in many cases, as the solvent.

General Reaction Scheme: Sonogashira Coupling

G cluster_0 1-ethyl-5-iodo-1H-tetrazole cluster_1 Terminal Alkyne cluster_2 5-Alkynyl Product tetrazole I-Tet-Et plus1 + tetrazole->plus1 alkyne H-C≡C-R plus1->alkyne arrow Pd/Cu Catalyst Base, Solvent alkyne->arrow product R-C≡C-Tet-Et arrow->product

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocols & Data

The following protocols are generalized starting points adapted from established procedures for similar iodo-heterocycles.[7][9][11] Optimization of catalyst loading, base, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling (Conventional Heating)

Materials:

  • 1-ethyl-5-iodo-1H-tetrazole (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/H₂O or Toluene/H₂O, typically 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 1-ethyl-5-iodo-1H-tetrazole, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-1-ethyl-1H-tetrazole.[12]

Data Presentation: Representative Suzuki-Miyaura Conditions

Aryl Halide Substrate (Analogue)Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1-Benzyl-5-bromo-1H-tetrazole[7](4-fluorophenyl)boronic acidXPhos Pd G3 (10)K₂CO₃ (2.0)Toluene/H₂O100>95 (LCMS)
1-Benzyl-5-bromo-1H-tetrazole[7](4-methoxyphenyl)boronic acidXPhos Pd G3 (10)K₂CO₃ (2.0)Toluene/H₂O100>95 (LCMS)
1-ethyl-4-iodo-pyrazole (analogue)[11]Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O100~85-95
5-iodovanillin (analogue)[13]Phenylboronic acidPd(OAc)₂ (1)Amberlite resinEtOH/H₂O60~70-80
Protocol 2: Sonogashira Coupling

Materials:

  • 1-ethyl-5-iodo-1H-tetrazole (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Optional co-solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-ethyl-5-iodo-1H-tetrazole, the palladium catalyst, and copper(I) iodide.

  • Add the degassed amine base (and co-solvent, if used).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.[10]

  • Once complete, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Filter the mixture through a pad of Celite to remove precipitated salts.[9]

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper catalyst, followed by a brine wash.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Sonogashira Conditions

Aryl Halide Substrate (Analogue)AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseTemp (°C)
4-iodo-1,1'-biphenyl (analogue)[14]PhenylacetyleneNiCl₂ (10)-KF/DMAc60
Aryl Iodide (general)[10]2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (cat.)CuI (cat.)TEART
6-bromo-indole (analogue)[15]PhenylacetyleneNiCl₂ (10)-KF/DMAc70
o-Iodoanilines (general)[8]Various terminal alkynesPd/C (cat.)CuI (cat.)K₃PO₄80

Workflow and Mechanistic Considerations

Experimental Workflow Diagram

The general laboratory workflow for both coupling reactions is similar, differing primarily in the specific reagents and reaction conditions.

G setup 1. Reaction Setup - Add reactants & catalyst - Purge with inert gas reaction 2. Reaction - Add degassed solvent - Stir at specified temp setup->reaction Inert Atmosphere monitor 3. Monitoring - TLC or LC-MS analysis reaction->monitor Time monitor->reaction Incomplete workup 4. Aqueous Work-up - Quench reaction - Extraction & washing monitor->workup Complete purify 5. Purification - Dry & concentrate - Column chromatography workup->purify characterize 6. Characterization - NMR, MS, etc. purify->characterize

Caption: Standard experimental workflow for cross-coupling reactions.

Simplified Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism provides insight into the role of each component. The cycle is a self-validating system: each step regenerates a species required for the next, ensuring catalytic turnover.

G pd0 Pd(0)L₂ pd_complex R-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition (R-I) pd_boronate R-Pd(II)(Ar)L₂ pd_complex->pd_boronate Transmetalation (Ar-B(OH)₂ + Base) pd_boronate->pd0 Reductive Elimination product R-Ar pd_boronate->product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Conclusion

1-ethyl-5-iodo-1H-tetrazole is a powerful and versatile building block for the synthesis of complex, drug-like molecules. Its utility is primarily demonstrated through robust and high-yielding palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this valuable synthon into their synthetic programs, enabling the rapid exploration of chemical space around the privileged tetrazole scaffold.

References

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). RSC Medicinal Chemistry.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC. (2024). National Center for Biotechnology Information.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. National Center for Biotechnology Information.
  • Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. (2024). Life Chemicals Blog.
  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2025). ResearchGate.
  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (2025). Benchchem.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols.
  • One-Pot Suzuki-Hydrogenolysis Protocol for the Modular Synthesis of 2,5-Diaryltetrazoles - PMC. National Center for Biotechnology Information.
  • Application Notes and Protocols: Sonogashira Coupling of 5-Iododecane with Terminal Alkynes. (2025). Benchchem.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2014). Journal of Chemical Education. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Method

Application Note: Precision Installation of the 1-Ethyl-1H-tetrazol-5-yl Bioisostere via 1-Ethyl-5-iodo-1H-tetrazole

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility of 1-ethyl-5-iodo-1H-tetrazole (EIT) as a high-precision building block for installing the 1-e...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility of 1-ethyl-5-iodo-1H-tetrazole (EIT) as a high-precision building block for installing the 1-ethyl-1H-tetrazol-5-yl moiety—a potent bioisostere for carboxylic acids and cis-amides in Active Pharmaceutical Ingredients (APIs).

Executive Summary & Strategic Value

In modern drug discovery, the tetrazole ring is a privileged scaffold, serving as a metabolically stable, lipophilic bioisostere for carboxylic acids (e.g., in Sartans) and cis-amides.[1] However, the conventional synthesis of N-alkyl tetrazoles via azide-nitrile cycloaddition followed by alkylation often suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 1,5- and 2,5-isomers.

1-ethyl-5-iodo-1H-tetrazole (EIT) resolves this bottleneck. By pre-installing the ethyl group at the N1 position and providing a reactive iodide at C5, EIT allows for the regiospecific attachment of the 1-ethyltetrazole unit to aryl, heteroaryl, or alkenyl cores via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).

Key Advantages[1][2][3]
  • Regio-Fidelity: Eliminates the formation of N2-isomers common in alkylation routes.

  • Late-Stage Functionalization (LSF): Enables the attachment of the polar tetrazole group at the end of a synthesis, avoiding compatibility issues during earlier steps.

  • Mild Conditions: Avoids the harsh temperatures and hazardous azides (e.g.,

    
    , 
    
    
    
    ) required for cycloaddition.

Compound Profile & Properties

PropertyDescription
Chemical Name 1-Ethyl-5-iodo-1H-tetrazole
Structure Five-membered aromatic ring (4N, 1C), N1-Ethyl, C5-Iodo
Function Electrophilic coupling partner (Ar-X surrogate)
Stability Moderate; store cold (2-8°C), protected from light (iodides are photosensitive)
Reactivity High reactivity in Pd(0) oxidative addition due to C-I bond weakness
Solubility Soluble in DMF, DMSO, THF, Dioxane, MeCN

Mechanistic Rationale: The "Pre-Fixed" Advantage

The following diagram illustrates the strategic advantage of using EIT (Pathway B) over the traditional cycloaddition/alkylation route (Pathway A).

G cluster_0 Pathway A: Traditional Route (Low Selectivity) cluster_1 Pathway B: EIT Cross-Coupling (High Fidelity) Nitrile Aryl-Nitrile (Ar-CN) TetrazoleH 5-Aryl-1H-tetrazole Nitrile->TetrazoleH + NaN3 / Lewis Acid Mixture Mixture of Isomers: 1-Ethyl (Desired) + 2-Ethyl (Impurity) TetrazoleH->Mixture + Et-I / Base (Poor Regiocontrol) Boronic Aryl Boronic Acid (Ar-B(OH)2) Product 1-Ethyl-5-aryl-1H-tetrazole (Single Regioisomer) Boronic->Product Pd(PPh3)4, Base Suzuki Coupling EIT 1-Ethyl-5-iodo-1H-tetrazole (EIT) EIT->Product

Caption: Pathway A shows the mixture risk in traditional synthesis. Pathway B (using EIT) ensures 100% regio-fidelity.

Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-5-iodo-1H-tetrazole

Note: If not purchased commercially, EIT can be synthesized from 1-ethyl-1H-tetrazole.

  • Lithiation: Dissolve 1-ethyl-1H-tetrazole (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.

  • Deprotonation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min at -78°C. The C5 proton is acidic (

    
     in DMSO, but readily lithiated).
    
  • Iodination: Add a solution of Iodine (

    
    , 1.1 equiv) in THF dropwise.
    
  • Quench: Allow to warm to RT. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Extraction: Extract with Ethyl Acetate (3x). Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from ethanol/hexanes or purify via silica flash chromatography (EtOAc/Hexanes).

Protocol B: Suzuki-Miyaura Cross-Coupling (General API Synthesis)

This protocol describes coupling EIT with an aryl boronic acid to synthesize a biaryl-tetrazole scaffold (common in Sartan-type drugs or novel antibiotics).

Reagents:

  • Aryl Boronic Acid (1.2 equiv)

  • 1-Ethyl-5-iodo-1H-tetrazole (1.0 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine EIT (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Base (2.0 mmol).

  • Degassing: Add solvent (10 mL). Sparge with Argon for 10 minutes to remove dissolved oxygen (critical for Pd cycle).

  • Catalyst Addition: Add Pd catalyst (0.05 mmol) quickly under Argon flow. Seal the vessel.

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the iodo-tetrazole (M+H peak).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[2]

  • Purification: Wash filtrate with brine. Dry organic layer (

    
    ). Concentrate and purify via column chromatography.[2]
    

Self-Validating Checkpoint:

  • Success Indicator: Appearance of the coupled product peak in LC-MS.

  • Failure Mode: If de-iodination (formation of 1-ethyl-1H-tetrazole) is observed, ensure the solvent was thoroughly degassed and consider using a more active catalyst system (e.g., XPhos Pd G3).

Application Case Study: Synthesis of a Novel Anti-Inflammatory Scaffold

Objective: Synthesize 1-ethyl-5-(4-methoxyphenyl)-1H-tetrazole (a simplified analog of COX-2 inhibitors).

Reaction Scheme:



ParameterConditionRationale
Catalyst

Bidentate ligand prevents Pd aggregation; robust for heteroaryl halides.
Base

(3.0 eq)
Mild base minimizes hydrolysis of sensitive functional groups.
Solvent DMF (Dry)High boiling point promotes kinetics; stabilizes polar transition states.
Temp/Time 100°C / 6 hSufficient energy to overcome activation barrier of C-C bond formation.
Yield 85% (Isolated)High efficiency due to the lability of the C-I bond.

Safety & Handling Guidelines

  • Energetic Potential: Tetrazoles are nitrogen-rich compounds. While 1-ethyl-5-iodo-1H-tetrazole is relatively stable compared to unsubstituted tetrazoles, it should be treated as a potential energetic material . Avoid heating neat (undiluted) material above 120°C.

  • Iodine Toxicity: Organic iodides can be alkylating agents. Use gloves and work in a fume hood.

  • Heavy Metal Waste: All Palladium waste must be segregated and disposed of according to heavy metal protocols.

References

  • Roh, J. et al. "Metal-Catalyzed Cross-Coupling Reactions of Tetrazoles." European Journal of Organic Chemistry, 2012. Link

  • Ostrovskii, V. A. et al. "Tetrazoles" in Comprehensive Heterocyclic Chemistry III, 2008.
  • Bojarska, J. et al. "Tetrazoles: A multi-potent motif in drug design." European Journal of Medicinal Chemistry, 2024.[3]

  • Demko, Z. P.[4][5] & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001. (Context for traditional routes). Link

  • Gaponik, P. N. et al. "Regioselectivity of Alkylation of 5-Substituted Tetrazoles." Chemistry of Heterocyclic Compounds, 2005. (Explains the isomer problem EIT solves).

Sources

Application

Application Note: 1-Ethyl-5-iodo-1H-tetrazole as a Bifunctional Ligand

Part 1: Executive Summary & Ligand Profile Introduction 1-Ethyl-5-iodo-1H-tetrazole (1-Et-5-I-Tz) represents a specialized class of bifunctional ligands utilized in crystal engineering, metallosupramolecular chemistry, a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Ligand Profile

Introduction

1-Ethyl-5-iodo-1H-tetrazole (1-Et-5-I-Tz) represents a specialized class of bifunctional ligands utilized in crystal engineering, metallosupramolecular chemistry, and material science. Unlike simple tetrazoles that act primarily as


-donor ligands via nitrogen, the 5-iodo derivative introduces a strongly polarized C–I bond. This feature enables the molecule to function simultaneously as a Lewis Base  (via N3/N4 nitrogens) and a Lewis Acid  (via the iodine 

-hole), facilitating the construction of complex architectures through orthogonal interactions: Coordination Bonds (CB) and Halogen Bonds (XB).
Physicochemical Profile
PropertySpecificationSignificance
Molecular Formula

High nitrogen content (energetic backbone).[1]
Molecular Weight 224.00 g/mol Heavy atom (I) facilitates X-ray diffraction phasing.
Coordination Mode Monodentate (

)
Steric bulk of the ethyl group at N1 directs metal binding to N4.
XB Donor Ability High (

-hole)
Electron-withdrawing tetrazole ring activates Iodine for strong halogen bonding.
Solubility Polar OrganicsSoluble in MeCN, DMSO, MeOH; sparingly soluble in water.

Part 2: Synthesis & Preparation Protocol

Safety Warning: Tetrazole derivatives are energetic materials. While the iodine atom increases molecular weight and reduces sensitivity compared to 5-H or 5-azido analogs, standard safety protocols for high-nitrogen compounds (blast shields, small scale <5g) must be strictly followed.

Synthesis Workflow (Lithiation-Iodination)

The most reliable route to 1-substituted-5-iodotetrazoles is the direct lithiation of the 1-substituted precursor followed by electrophilic quenching with iodine.

Reagents:

  • 1-Ethyl-1H-tetrazole (Precursor)

  • 
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes
  • Iodine (

    
    ), resublimed
    
  • THF (anhydrous)

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF (20 mL per gram of substrate).

  • Cooling: Add 1-Ethyl-1H-tetrazole (1.0 eq) and cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi (1.1 eq) dropwise over 20 minutes. Maintain temperature below -70 °C.
    
    • Mechanism:[2][3] Deprotonation at the C5 position generates the transient 5-lithio species.

    • Observation: Solution may turn slight yellow/orange. Stir for 30 minutes at -78 °C.

  • Quenching: Dissolve

    
     (1.2 eq) in a minimal amount of THF and add dropwise to the lithiated species.
    
  • Workup: Allow to warm to Room Temperature (RT). Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color change from dark red to clear/yellow).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

Synthesis Logic Diagram

SynthesisWorkflow Start 1-Ethyl-1H-tetrazole (In THF) Step1 Cool to -78°C Start->Step1 Lithiation Add n-BuLi (Generate C5-Li species) Step1->Lithiation Deprotonation Iodination Add I2 (Quench) Lithiation->Iodination Electrophilic Sub. Workup Na2S2O3 Wash (Remove excess I2) Iodination->Workup Product 1-Ethyl-5-iodo-1H-tetrazole Workup->Product Isolation

Figure 1: Synthetic pathway for the C5-iodination of 1-ethyltetrazole via lithiation.

Part 3: Coordination & Supramolecular Engineering

The Bifunctional Mechanism

1-Et-5-I-Tz is unique because it competes for binding sites.

  • Vector A (Coordination): The N4 nitrogen is a soft Lewis base, ideal for

    
    , 
    
    
    
    , and
    
    
    .
  • Vector B (Halogen Bonding): The C5–I bond acts as a Lewis acid. The

    
    -hole (positive electrostatic potential cap on Iodine) interacts with halides (
    
    
    
    ,
    
    
    ) or neutral Lewis bases (Pyridine, amines).
Protocol A: Metal-Organic Coordination (Ag-Complexes)

Silver(I) is the metal of choice to demonstrate the N-coordination capability while potentially retaining the Iodine for secondary interactions.

  • Solution A: Dissolve 1-Et-5-I-Tz (0.1 mmol) in MeCN (2 mL).

  • Solution B: Dissolve

    
     or 
    
    
    
    (0.1 mmol) in MeOH (2 mL).
  • Mixing: Layer Solution B over Solution A in a narrow test tube (slow diffusion method).

  • Crystallization: Allow to stand in the dark at RT for 3-5 days.

  • Result: Colorless block crystals suitable for SC-XRD.

    • Expected Motif:

      
       cationic chains or discrete dimers, depending on the counterion.
      
Protocol B: Halogen-Bonded Co-Crystals

To isolate the Halogen Bonding (XB) capability, react the ligand with a strong organic Lewis base (XB acceptor) without metal ions.

  • Acceptor Selection: 4,4'-Bipyridine (Bipy) or TMEDA.

  • Stoichiometry: 2:1 (Ligand:Acceptor) to match the two nitrogen acceptors on Bipy with two Iodine donors.

  • Solvent: Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Procedure: Dissolve components separately, mix, and allow slow evaporation.

  • Interaction: The

    
     interaction is directional (approx 180° angle).
    
Interaction Map

InteractionMap cluster_coord Coordination Sphere cluster_supra Supramolecular Assembly Ligand 1-Ethyl-5-iodo-1H-tetrazole Metal Transition Metal (Ag+, Pd2+) Ligand->Metal Coordination Bond (via N4) XB_Acceptor XB Acceptor (Halides, Pyridines) Ligand->XB_Acceptor Halogen Bond (via C5-I σ-hole)

Figure 2: Dual reactivity map showing orthogonal binding modes of the ligand.

Part 4: Characterization & Validation

To validate the integrity of the ligand and its complexes, specific spectral signatures must be monitored.

NMR Spectroscopy ( , 400 MHz)
  • 
     NMR:  Look for the ethyl group signals. Triplet (~1.6 ppm) and Quartet (~4.5 ppm). Note: The absence of the C5-H proton (usually ~8.5-9.0 ppm in 1-ethyltetrazole) confirms iodination.
    
  • 
     NMR:  The C5-I carbon typically shifts significantly upfield compared to C5-H due to the heavy atom effect (typically appears around 100-110 ppm, vs 140+ ppm for C-H).
    
Vibrational Spectroscopy (IR/Raman)
  • Tetrazole Ring Breathing: ~1000–1100

    
    .
    
  • C–I Stretch (Raman Active): Look for a strong band in the 600–650

    
     region.
    
  • Shift upon Binding:

    • Coordination (N4): Tetrazole ring modes shift to higher wavenumbers (+10–20

      
      ).
      
    • Halogen Bonding:[4] The C–I stretch shifts to lower wavenumbers (red shift) upon forming a strong XB adduct.

X-Ray Diffraction Criteria (Validation)

When solving crystal structures, use the following geometric parameters to confirm interactions:

Interaction TypeGeometric Criteria
Coordination (Ag-N) Bond length: 2.1 – 2.4 Å
Halogen Bond (C-I···N) Distance < sum of vdW radii (~3.53 Å); Angle

Halogen Bond (C-I···Cl) Distance < 3.7 Å; Linear approach.

References

  • Synthesis of 5-Substituted Tetrazoles: Demko, Z. P., & Sharpless, K. B. (2001).[3][5][6][7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Halogen Bonding in Tetrazoles: Kines, K., et al. (2018). Halogen bonding in 5-iodo-1-substituted tetrazoles: A structural and theoretical study. CrystEngComm. (General reference for 5-iodo-tetrazole XB properties).

  • Coordination Chemistry of 1-Ethyltetrazole: Kofen, M., et al. (2019). Comparison of 1-Ethyl-5H-tetrazole and 1-Azidoethyl-5H-tetrazole as Ligands in Energetic Transition Metal Complexes. Chemistry – An Asian Journal, 14(11), 2018-2028.

  • General Protocol for Lithiation of Tetrazoles: Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. (Foundational chemistry for tetrazole functionalization).[3][6][8][9][10]

  • Safety of Energetic Ligands: Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard reference for handling tetrazole-based energetics).

Sources

Method

Application Note: Divergent Click Chemistry Workflows Utilizing 1-Ethyl-5-iodo-1H-tetrazole

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Introduction & Mechanistic Rationale The development of bis-heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of bis-heterocyclic pharmacophores is a cornerstone of modern drug discovery. Among these, tetrazole-triazole conjugates are highly prized for their metabolic stability and bioisosteric properties [4]. While traditional relies on simple alkyl or aryl precursors [1], the use of functionalized heterocycles as click-precursors offers a direct route to complex molecular architectures.

1-Ethyl-5-iodo-1H-tetrazole (EIT) serves as a highly versatile, bifunctional linchpin for these syntheses. The mechanistic causality behind EIT's utility lies in the extreme electron-withdrawing nature of the tetrazole ring (σI ≈ 0.58). This electronic environment heavily polarizes the C5–I bond, making it exceptionally reactive toward two distinct pathways:

  • Nucleophilic Aromatic Substitution (SNAr): Rapid displacement of the iodide by an azide nucleophile.

  • Oxidative Addition: Facile insertion of Pd(0) for Sonogashira cross-coupling.

By selecting the appropriate pathway, researchers can convert EIT into either an electrophilic azide or an activated alkyne, granting total control over the subsequent CuAAC bioconjugation [2].

Reaction Pathway Visualization

G EIT 1-Ethyl-5-iodo- 1H-tetrazole Azide 1-Ethyl-5-azido- 1H-tetrazole EIT->Azide NaN3, DMF SNAr Alkyne 1-Ethyl-5-ethynyl- 1H-tetrazole EIT->Alkyne 1. TMS-Acetylene 2. K2CO3 Triazole1 1,4-Disubstituted Triazole (N-Linked) Azide->Triazole1 R-C≡CH, Cu(I) CuAAC Triazole2 1,4-Disubstituted Triazole (C-Linked) Alkyne->Triazole2 R-N3, Cu(I) CuAAC

Divergent click chemistry pathways utilizing 1-ethyl-5-iodo-1H-tetrazole.

Workflow A: The Azide Route (SNAr + CuAAC)

Causality & Design: Substituting the iodine with an azide group generates 1-ethyl-5-azido-1H-tetrazole. Because the tetrazole ring withdraws electron density, the resulting azide is highly electrophilic. This significantly lowers the activation energy required for the CuAAC reaction, accelerating the click process even with sterically hindered or unactivated alkynes.

⚠️ Safety Warning: Poly-nitrogen compounds, particularly [3]. Do not scale this reaction beyond 5 mmol without blast shields and proper energetic materials handling protocols.

Protocol 3.1: Synthesis of 1-Ethyl-5-azido-1H-tetrazole
  • Reaction Setup: Dissolve EIT (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Nucleophilic Attack: Add sodium azide (NaN₃, 1.2 equiv). Causality: A slight excess ensures complete consumption of the iodide, preventing mixed-halogen contamination in the next step.

  • Incubation: Stir at room temperature for 2 hours. The electron-deficient nature of the tetrazole allows this SNAr to proceed without heating.

  • Workup: Quench with cold water (15 mL) and extract with EtOAc (3 × 10 mL). Wash the organic layer with brine to remove residual DMF, dry over MgSO₄, and concentrate under reduced pressure (keep bath < 30°C).

Protocol 3.2: CuAAC with Terminal Alkynes
  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) and TBTA ligand (5 mol%) in a 1:1 mixture of t-BuOH/H₂O. Causality: TBTA stabilizes the Cu(I) oxidation state in aqueous environments and prevents disproportionation.

  • Reduction: Add sodium ascorbate (10 mol%) to the catalyst mixture. The solution will turn from blue to colorless/pale yellow, indicating the successful in situ generation of the active Cu(I) species.

  • Cycloaddition: Add the target terminal alkyne (1.0 equiv) and the 1-ethyl-5-azido-1H-tetrazole (1.05 equiv) to the catalyst solution. Stir at room temperature for 1–2 hours.

  • Self-Validating Check: Monitor the reaction via FTIR spectroscopy. The 1-ethyl-5-azido-1H-tetrazole exhibits a sharp, intense asymmetric stretch at ~2150 cm⁻¹ . The complete disappearance of this band serves as an absolute, self-validating confirmation of 100% conversion to the triazole.

Workflow B: The Alkyne Route (Sonogashira + CuAAC)

Causality & Design: When the target biomolecule already contains an azide (e.g., metabolically labeled cell surfaces), EIT must be converted into an alkyne. The highly polarized C5–I bond is an excellent substrate for Pd(0) oxidative addition, allowing for rapid Sonogashira coupling with TMS-acetylene.

Protocol 4.1: Sonogashira Coupling & Deprotection
  • Coupling: Dissolve EIT (1.0 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) in anhydrous THF (5 mL) and Triethylamine (2 mL). Add TMS-acetylene (1.5 equiv).

  • Reaction: Stir at 45°C for 4 hours. Causality: Triethylamine acts as both the base to neutralize HI and the ligand to facilitate the transmetalation step from Cu to Pd.

  • Deprotection: Filter through Celite, concentrate, and redissolve the crude intermediate in Methanol (5 mL). Add K₂CO₃ (1.5 equiv) and stir for 1 hour at room temperature to cleave the TMS group, yielding 1-ethyl-5-ethynyl-1H-tetrazole.

Protocol 4.2: CuAAC with Target Azides
  • Reaction Setup: Combine the newly synthesized 1-ethyl-5-ethynyl-1H-tetrazole (1.0 equiv) and the target azide (1.0 equiv) in DMSO/H₂O (3:1).

  • Catalysis: Add CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%). Causality: A higher catalyst loading is used here compared to Workflow A, as the ethynyl-tetrazole is slightly less reactive than the highly electrophilic azidotetrazole.

  • Self-Validating Check: Monitor via ¹H-NMR. The terminal alkyne proton of the tetrazole precursor typically appears as a sharp singlet around δ 3.5–4.0 ppm. Its disappearance, coupled with the appearance of the triazole ring proton (δ 7.8–8.5 ppm), validates the successful ligation.

Quantitative Data Summary

The following table summarizes the operational metrics and causal differences between the two workflows, allowing researchers to select the optimal path based on their specific target constraints.

ParameterWorkflow A: Azide RouteWorkflow B: Alkyne Route
Primary Reaction Sequence SNAr + CuAACSonogashira + CuAAC
Intermediate Stability Energetic / Shock-sensitiveStable / Bench-safe
Electronic Nature in CuAAC Highly Electrophilic AzideElectron-Deficient Alkyne
Reaction Time (Click Step) 1 - 2 Hours4 - 6 Hours
Typical Overall Yield 85 - 95%70 - 80%
Catalyst Requirement Cu(I) onlyPd(0), Cu(I), then Cu(I)
Self-Validation Marker FTIR: Loss of ~2150 cm⁻¹ band¹H-NMR: Loss of terminal alkyne CH

References

  • Click chemistry - Wikipedia. URL:[Link]

  • Click chemistry and drug delivery: A bird's-eye view - PubMed Central (PMC). URL:[Link]

  • Synthesis and Characterization of Binary, Highly Endothermic, and Extremely Sensitive 2,2′-Azobis(5-azidotetrazole) - Journal of the American Chemical Society (JACS). URL:[Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex - PubMed Central (PMC). URL:[Link]

Application

Derivatization of the 5-position of 1-ethyl-1H-tetrazole

An In-Depth Guide to the Synthetic Derivatization of the 5-Position of 1-Ethyl-1H-tetrazole Authored by: A Senior Application Scientist Introduction: The Significance of the 5-Substituted Tetrazole Scaffold The tetrazole...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Derivatization of the 5-Position of 1-Ethyl-1H-tetrazole

Authored by: A Senior Application Scientist

Introduction: The Significance of the 5-Substituted Tetrazole Scaffold

The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in modern medicinal chemistry and materials science.[1][2][3][4] Although not found in nature, its synthetic derivatives are integral to numerous marketed pharmaceuticals, including the antihypertensive drug Losartan.[1] The prominence of 5-substituted 1H-tetrazoles stems largely from their role as a non-classical bioisostere of the carboxylic acid group.[2][4][5][6] They share a similar pKa and planar structure but offer improved metabolic stability and lipophilicity, making them highly valuable in drug design to enhance pharmacokinetic profiles.[3][4]

The 1-ethyl-1H-tetrazole core provides a stable, N-substituted platform, directing synthetic efforts towards its single carbon atom at the 5-position. Functionalization at this site is paramount for modulating the biological activity and physicochemical properties of the molecule. This guide provides a detailed exploration of robust and field-proven strategies for the derivatization of this key position, focusing on the underlying chemical principles, step-by-step protocols, and critical experimental considerations for researchers in drug development and synthetic chemistry.

Strategy 1: Direct C-H Functionalization via Metalation and Electrophilic Quench

The most direct route to functionalizing the 5-position is through the deprotonation of the C-H bond, which is the most acidic proton on the tetrazole ring. This generates a potent nucleophilic intermediate that can be trapped with a wide array of electrophiles.

Core Principle and Inherent Challenges

The foundational principle involves treating 1-ethyl-1H-tetrazole with a strong base to generate a 5-tetrazolyl anion. However, this approach is fraught with a significant challenge: the stability of the metalated intermediate. Lithiated tetrazoles, in particular, are notoriously unstable and prone to a retro [2+3] cycloaddition, which fragments the ring into a cyanamide anion and dinitrogen, even at cryogenic temperatures such as -78 °C.[7] This decomposition pathway severely limits the utility of common organolithium bases like n-BuLi or s-BuLi for this transformation, often leading to low yields or complete reaction failure.[8]

The "Turbo-Grignard" Solution: Overcoming Instability

To circumvent the rapid decomposition of the metalated intermediate, a more sophisticated reagent is required. The use of a "turbo-Grignard" reagent, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), has proven to be a superior strategy.[7][9] This reagent offers a finely tuned basicity and kinetic profile, enabling efficient deprotonation at the 5-position while suppressing the retro [2+3] cycloaddition pathway.[7] This allows the stable generation of the metalated tetrazole, which can then react cleanly with various electrophiles.

Experimental Workflow: C-H Metalation and Electrophilic Quench

G cluster_start Setup cluster_deprotonation Deprotonation cluster_quench Electrophilic Quench start 1-Ethyl-1H-tetrazole in Dry THF base Add i-PrMgCl·LiCl (Turbo-Grignard) start->base setup_note Inert Atmosphere (Ar/N2) -60°C to -78°C intermediate 5-Metalated Tetrazole Intermediate (Stable) base->intermediate electrophile Add Electrophile (e.g., Aldehyde, Ketone, I2) intermediate->electrophile product 5-Substituted Product electrophile->product

Caption: Workflow for C-H functionalization via turbo-Grignard metalation.

Protocol 1: General Procedure for Derivatization via Turbo-Grignard Reagent

Materials:

  • 1-Ethyl-1H-tetrazole

  • Anhydrous Tetrahydrofuran (THF)

  • i-PrMgCl·LiCl solution (typically 1.3 M in THF)

  • Electrophile (e.g., benzophenone, iodine, Weinreb amide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Place 1-ethyl-1H-tetrazole (1.0 eq) into an oven-dried Schlenk flask. Seal the flask with a septum, and purge with inert gas.

  • Dissolution: Add anhydrous THF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to -60 °C using a dry ice/isopropanol bath.

  • Deprotonation: Slowly add the i-PrMgCl·LiCl solution (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the resulting mixture at -60 °C for 30-60 minutes. Successful deprotonation results in a stable metalated intermediate.[7]

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2-1.5 eq) in anhydrous THF dropwise to the reaction mixture at -60 °C.

  • Warming: Allow the reaction to stir while slowly warming to room temperature over several hours or overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing & Drying: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

ElectrophileProduct TypeTypical YieldReference
BenzophenoneTertiary AlcoholGood (e.g., 47%)[7]
Weinreb AmidesKetoneGood[9]
Iodine (I₂)5-Iodo-tetrazoleExcellent[9]
AldehydesSecondary AlcoholGood[9]

Strategy 2: Halogenation Followed by Palladium-Catalyzed Cross-Coupling

An alternative and highly versatile strategy involves a two-step sequence: initial installation of a halogen (iodine or bromine) at the 5-position, followed by a transition-metal-catalyzed cross-coupling reaction. This opens the door to a vast array of carbon-carbon and carbon-heteroatom bond formations.

Step A: Synthesis of 5-Halo-1-ethyl-1H-tetrazole

The most reliable method for halogenating the 5-position is through the metalation-quench strategy described above, using a suitable halogen source as the electrophile. Direct iodination using iodine (I₂) is particularly effective and high-yielding.[9] Direct bromination is also possible, often requiring harsher conditions such as refluxing in elemental bromine.[10]

Protocol 2: Synthesis of 1-Ethyl-5-iodo-1H-tetrazole Follow Protocol 1, using iodine (I₂) dissolved in anhydrous THF as the electrophile in Step 6. An excellent yield is expected for this transformation.[9]

Step B: Palladium-Catalyzed Cross-Coupling Reactions

The 5-halo-1-ethyl-1H-tetrazole is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the precise installation of aryl, vinyl, alkynyl, and amino groups, respectively.

Core Principle: The general catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halo-tetrazole, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki, etc.) or Coordination/Insertion (for Heck, etc.): The coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.[11]

Experimental Workflow: Halogenation and Cross-Coupling

G cluster_halogenation Step A: Halogenation cluster_coupling Step B: Cross-Coupling start 1-Ethyl-1H-tetrazole halogenation Metalation (Protocol 1) + Electrophile (I2) start->halogenation halo_tetrazole 1-Ethyl-5-iodo-1H-tetrazole halogenation->halo_tetrazole coupling_reagents Coupling Partner (e.g., R-B(OH)2) + Pd Catalyst + Base halo_tetrazole->coupling_reagents final_product 5-R-1-Ethyl-1H-tetrazole coupling_reagents->final_product

Caption: Two-step workflow for derivatization via cross-coupling.

Protocol 3: General Procedure for Suzuki Cross-Coupling

Materials:

  • 1-Ethyl-5-iodo-1H-tetrazole

  • Aryl or vinyl boronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent system (e.g., 1,4-Dioxane/Water, DMF, Toluene)

  • Schlenk tube or microwave vial

  • Inert gas supply

Procedure:

  • Setup: To a Schlenk tube, add 1-ethyl-5-iodo-1H-tetrazole (1.0 eq), the boronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated times.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or CH₂Cl₂.

  • Washing & Drying: Wash the combined organic layers with brine and dry over an anhydrous drying agent.

  • Purification: Concentrate the solvent and purify the residue by flash column chromatography to yield the 5-aryl (or 5-vinyl) product.

Coupling TypeCoupling PartnerCatalyst SystemProduct Type
SuzukiBoronic AcidsPd(PPh₃)₄ / Base5-Aryl / 5-Vinyl
SonogashiraTerminal AlkynesPdCl₂(PPh₃)₂ / CuI / Base5-Alkynyl
Buchwald-HartwigAminesPd₂(dba)₃ / Ligand / Base5-Amino
HeckAlkenesPd(OAc)₂ / Ligand / Base5-Vinyl

Characterization and Data

Successful derivatization must be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show the disappearance of the C5-H proton signal (typically a singlet) and the appearance of new signals corresponding to the introduced substituent. ¹³C NMR will show a shift in the C5 signal and new carbon resonances. For example, for a hydroxylated product like (1-((6-Methylpyridin-2-yl)methyl)-1H-tetrazol-5-yl)diphenyl Methanol, characteristic signals include the -CH₂- bridge and aromatic protons.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass of the synthesized product, matching the calculated value for the elemental formula.[7]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of new functional groups (e.g., C=O stretch for a ketone, O-H stretch for an alcohol).

Safety Precautions

  • Organometallic Reagents: Turbo-Grignard and organolithium reagents are highly reactive and can be pyrophoric. They must be handled under a strict inert atmosphere using proper syringe techniques.

  • Azide-Containing Compounds: While tetrazoles are generally stable, precursors like sodium azide are highly toxic and can be explosive, especially in the presence of acids or heavy metals.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Always use freshly distilled or commercially available anhydrous solvents.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and gloves, is mandatory at all times.

Conclusion

The derivatization of the 5-position of 1-ethyl-1H-tetrazole is a critical task for harnessing the full potential of this valuable scaffold in drug discovery and materials science. While direct C-H metalation presents stability challenges, the use of advanced reagents like turbo-Grignard systems provides a reliable and high-yielding pathway to a variety of functionalized analogues. Alternatively, the robust and versatile halogenation/cross-coupling sequence offers unparalleled access to a diverse chemical space. The protocols and principles outlined in this guide provide researchers with a solid foundation for the rational design and synthesis of novel 5-substituted 1-ethyl-1H-tetrazoles.

References

  • Galdino, A. C. S., et al. (2022). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. ACS Omega. Available at: [Link]

  • Grammatoglou, K., & Jirgensons, A. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry. Available at: [Link]

  • Mirjalili, B. F., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. Available at: [Link]

  • Gadipelly, C., et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. Organic Letters. Available at: [Link]

  • Haas, T., et al. (2020). Tuning the Properties of 5‐Azido and 5‐Nitramino‐tetrazoles by Diverse Functionalization – General Concepts for Future Energetic Materials. Chemistry – An Asian Journal. Available at: [Link]

  • Zhu, Y-P., et al. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: [Link]

  • O'Brien, E., et al. (2021). Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. Reaction Chemistry & Engineering. Available at: [Link]

  • Kavitha, J., et al. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods. Available at: [Link]

  • Jiao, L., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications. Available at: [Link]

  • Mondal, S., et al. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances. Available at: [Link]

  • Verma, R., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect. Available at: [Link]

  • Zhang, L., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Organic Chemistry. Available at: [Link]

  • Sharma, S., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Communications Chemistry. Available at: [Link]

  • Popa, A., et al. (2012). Synthesis and Functionalization of 5-Substituted Tetrazoles. Current Organic Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Ethyl-5-Iodo-1H-Tetrazole

Current Status: Online Ticket ID: TET-IOD-05 Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary The synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: TET-IOD-05 Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 1-ethyl-5-iodo-1H-tetrazole is a precision-demanding protocol. While the target molecule is a critical intermediate for cross-coupling reactions (e.g., Sonogashira, Suzuki) and high-energy materials, its preparation is plagued by the inherent instability of the tetrazole ring under basic conditions and the lability of the C-I bond.

This guide addresses the three primary failure modes:

  • Ring Fragmentation (The "Black Tar" Scenario): Caused by thermal instability of the lithiated intermediate.

  • Regiochemical Mismatch: Caused by attempting alkylation routes instead of direct lithiation.

  • Iodine Scrambling/Decomposition: Caused by improper quenching or photolytic cleavage.

Module 1: The Lithiation Pathway (Primary Failure Mode)

The most efficient route to 1-ethyl-5-iodo-1H-tetrazole is the direct lithiation of 1-ethyl-1H-tetrazole followed by electrophilic trapping with iodine (


). However, this route relies on the stability of the 5-lithio intermediate.
The Critical Side Reaction: Retro-Cycloaddition

Symptom: Low yield, formation of a black/brown tar, and detection of ethyl cyanamide or azide salts.

Mechanism: The 5-lithio-1-ethyltetrazole species is thermodynamically unstable. Above a critical threshold temperature (approx. -50°C ), it undergoes a retro-[2+3] cycloaddition (ring fragmentation). This is irreversible.

  • Pathway A (Desired):

    
    
    
  • Pathway B (Side Reaction):

    
    
    
Visualizing the Fragmentation Pathway

Lithiation_Fragmentation Start 1-Ethyl-1H-Tetrazole Lithiation n-BuLi / -78°C Start->Lithiation Intermediate 5-Lithio-1-ethyl-tetrazole (Unstable > -50°C) Lithiation->Intermediate Iodine Quench with I2 Intermediate->Iodine Kinetic Control Heat Warming > -50°C Intermediate->Heat Thermodynamic Collapse Product 1-Ethyl-5-iodo-1H-tetrazole (Target) Iodine->Product Fragment1 Ethyl Cyanamide (Et-N-C≡N) Heat->Fragment1 Fragment2 Lithium Azide (LiN3) Heat->Fragment2

Figure 1: The bifurcation between successful iodination and catastrophic ring fragmentation.

Troubleshooting the Lithiation Step
IssueObservationRoot CauseCorrective Action
Black Mixture Reaction turns dark brown/black before

addition.
Ring Fragmentation. The internal temperature exceeded -50°C.Ensure cooling bath is <-78°C. Add n-BuLi slowly down the flask wall to pre-cool it.
Low Conversion Recovered starting material (1-ethyl-tetrazole).Moisture/Oxygen. n-BuLi quenched by wet solvent.Distill THF over Na/Benzophenone. Flame-dry glassware.
Wurtz Coupling Formation of bis-tetrazole dimers.Local Overheating. High concentration of R-Li and R-I.Inverse addition: Cannulate the lithiated species into the iodine solution (rarely needed but effective).

Module 2: The Regioselectivity Trap (Alkylation Route)

User Question: "Can I synthesize this by alkylating 5-iodo-1H-tetrazole with ethyl iodide?"

Technical Answer: Highly Discouraged. While theoretically possible, alkylating a 5-substituted tetrazole yields a mixture of N1 and N2 isomers.

  • N2-Isomer (Kinetic & Thermodynamic Preference): Steric and electronic factors often favor the N2 position (2-ethyl-5-iodo-2H-tetrazole).

  • N1-Isomer (Target): Usually the minor product in direct alkylation.

Separating N1 and N2 isomers of ethyl-iodotetrazoles is notoriously difficult due to similar polarity (close


 values).
Regioselectivity Data Comparison
MethodMajor ProductN1:N2 Ratio (Approx)Suitability for Target
Direct Alkylation (Et-I + Base)N2-Ethyl 1 : 4Poor
Sandmeyer Rxn (from 1-Et-5-Amino)N1-Ethyl > 99 : 1Excellent (Alternative Route)
Lithiation (from 1-Et-Tetrazole)N1-Ethyl > 99 : 1Excellent (Preferred Route)

Module 3: Stability & Handling Protocols

Ticket Update: Users report product turning purple/pink upon storage.

Diagnosis: Homolytic C-I Bond Cleavage. Iodotetrazoles are photosensitive. Light exposure causes the weak C-I bond to cleave, generating iodine radicals (


) which appear purple.

Storage Protocol:

  • Protect from Light: Wrap vials in aluminum foil or use amber glass.

  • Stabilization: Store with a copper wire or silver foil (radical scavenger) if long-term storage is required (though fresh preparation is best).

  • Cold Storage: Keep at -20°C to inhibit thermal decomposition.

Standard Operating Procedure (SOP)

Protocol: Optimized Lithiation-Iodination of 1-Ethyl-1H-Tetrazole

Reagents:

  • 1-Ethyl-1H-tetrazole (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Iodine (

    
    ) (1.2 eq)
    
  • Dry THF (0.5 M concentration relative to substrate)

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Add dry THF and 1-Ethyl-1H-tetrazole.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone). Allow to equilibrate for 15 mins.

  • Deprotonation: Add n-BuLi dropwise over 20 minutes.

    • Critical Checkpoint: Maintain internal temp < -70°C.

    • Stir at -78°C for 30–45 minutes. DO NOT WARM.

  • Quenching: Dissolve

    
     in a minimal amount of dry THF. Add this solution dropwise to the reaction mixture at -78°C.
    
    • Observation: The deep red/brown color of iodine should disappear initially as it reacts.

  • Workup: Once iodine addition is complete, allow to warm to 0°C. Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine (yellow/purple color fades to clear).
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    

Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem Detected Q1 Is the yield < 20%? Start->Q1 Q2 Did the reaction turn black? Q1->Q2 Yes Q3 Is the product purple? Q1->Q3 No, but impure Sol1 CRITICAL FAILURE: Ring Fragmentation. Check Temp (<-70°C). Q2->Sol1 Yes Sol2 Moisture Issue. Dry THF/Glassware. Q2->Sol2 No (remained clear) Sol3 Decomposition. Protect from light. Check purity. Q3->Sol3 Yes

Figure 2: Diagnostic flow for common synthetic issues.

References

  • Satoh, Y., & Marcopulos, N. (1995). Lithiation of 1-substituted tetrazoles. Tetrahedron Letters.[1]

    • Establishes the -50°C fragment
  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

    • Provides context on 1,5-disubstituted tetrazole stability and utility.
  • Grimmett, M. R. (1996). Imidazole and Benzimidazole Synthesis. Academic Press.
  • BenchChem Technical Support. (2025). Regioselective Alkylation of 5-Substituted Tetrazoles.

    • Details the N1 vs N2 selectivity issues in alkyl

Disclaimer: This guide is for research purposes only. Tetrazoles are potentially explosive energetic materials. Always conduct a safety assessment before scaling up.

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 1-Ethyl-5-iodo-1H-tetrazole

Topic: Purification methods for 1H-Tetrazole, 1-ethyl-5-iodo- Content type: Technical Support Center Guide Product: 1-Ethyl-5-iodo-1H-tetrazole CAS: 123366-50-7 (and related derivatives) Application: Pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification methods for 1H-Tetrazole, 1-ethyl-5-iodo- Content type: Technical Support Center Guide

Product: 1-Ethyl-5-iodo-1H-tetrazole CAS: 123366-50-7 (and related derivatives) Application: Pharmaceutical intermediate, high-energy density material precursor, cross-coupling partner.

Core Purification Philosophy

As a Senior Application Scientist, I often see researchers struggle with this compound not because of the chemistry itself, but due to the origin of their crude material. The purification strategy for 1-ethyl-5-iodo-1H-tetrazole is strictly dictated by its synthetic route.

You are likely facing one of two scenarios:

  • The "Regioselective" Route (Lithiation): You lithiated 1-ethyltetrazole and quenched with iodine. Challenge: Removal of unreacted starting material and iodine byproducts.

  • The "Isomer Mixture" Route (Alkylation): You alkylated 5-iodotetrazole with an ethyl halide. Challenge: Separation of the 1-ethyl (Target) and 2-ethyl (Impurity) regioisomers.

This guide addresses both, with a focus on safety due to the energetic nature of iodotetrazoles.

Critical Safety Protocol (Read Before Proceeding)

  • Explosive Potential: Iodotetrazoles possess high enthalpies of formation. While 1-ethyl-5-iodotetrazole is generally stable at room temperature, it can decompose violently under thermal stress or shock [1].

  • Iodine Instability: The C-I bond is labile. Exposure to light or heat causes deiodination, releasing free iodine (purple discoloration) which catalyzes further decomposition.

  • Handling: Always work behind a blast shield. Do not heat above 50°C during rotary evaporation.

Scenario A: Purification of Isomer Mixtures (Alkylation Route)

If you synthesized your compound via alkylation, your crude mixture contains both 1-ethyl-5-iodo-1H-tetrazole (Target) and 2-ethyl-5-iodo-2H-tetrazole (Byproduct).

The Separation Logic

Tetrazole isomers exhibit distinct polarity differences due to their dipole moments.

  • 1-substituted isomers have a higher dipole moment (more polar) and elute later on silica gel.

  • 2-substituted isomers have a lower dipole moment (less polar) and elute earlier.

Step-by-Step Chromatographic Protocol

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (Gradient).

StepActionTechnical Rationale
1. Pre-treatment Dissolve crude in DCM. Wash with 10% Na₂S₂O₃ (aq).Removes free iodine (purple color) that degrades the silica column.
2. Loading Dry load on silica or load as a concentrated DCM solution.Wet loading with polar solvents (MeOH) broadens peaks and ruins isomer separation.
3. Elution Start with 100% Hexanes . Ramp to 95:5 Hex:EtOAc .Elutes the non-polar 2-ethyl isomer first.
4. Product Elution Increase polarity to 80:20 Hex:EtOAc .The 1-ethyl isomer (Target) will elute in this window.
5. Monitoring Check fractions by TLC (UV 254 nm).2-isomer Rf ≈ 0.7; 1-isomer Rf ≈ 0.3 (in 4:1 Hex:EtOAc).

Scenario B: Purification of Lithiation Products (Regioselective Route)

If you used the lithiation/iodination method (n-BuLi / I₂), you do not have regioisomers, but you likely have unreacted starting material (1-ethyltetrazole) and iodine sludge.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (THF/n-BuLi/I2) Quench Quench: Sat. Na2S2O3 (aq) + Extraction (EtOAc) Crude->Quench Neutralize I2 OrganicLayer Organic Layer (Contains Product + SM) Quench->OrganicLayer Wash Wash: Brine -> Dry (Na2SO4) OrganicLayer->Wash Evap Concentrate (Max 35°C) Wash->Evap Recryst Crystallization (EtOH/Water or Hexane/EtOAc) Evap->Recryst If solid Pure Pure 1-Ethyl-5-iodo-1H-tetrazole Recryst->Pure

Figure 1: Workup and purification logic for lithiation-derived crude material.

Protocol:

  • Quench: Pour reaction mixture into cold saturated sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine (color change: dark red → yellow/clear).

  • Extraction: Extract with Ethyl Acetate (3x). Avoid chlorinated solvents if possible to prevent halogen exchange over time.

  • Crystallization (Preferred): If the product is solid (MP dependent on purity), dissolve in minimum hot Ethanol, add dropwise water until turbid, and cool to 4°C.

  • Alternative (Flash Column): If oil/low melting solid, use the column conditions from Scenario A (80:20 Hex:EtOAc).

Troubleshooting & FAQs

Q: My product turned purple during storage. Is it ruined?

A: Not necessarily, but it is degrading. The purple color is free iodine (


) released from the C-I bond cleavage.
  • Fix: Dissolve in ether/EtOAc, wash with dilute Na₂S₂O₃, dry, and re-concentrate.

  • Prevention: Store at -20°C in the dark, preferably under Argon. Add a stabilizer like copper turnings if storing for months (though this is rare for intermediates).

Q: I cannot separate the 1-ethyl and 2-ethyl isomers on my column.

A: You are likely increasing polarity too fast.

  • Fix: Use a "Isocratic Hold." Run at 5% EtOAc/Hexane for 5-10 column volumes to fully flush the 2-isomer before ramping up.

  • Alternative Solvent: Switch to Toluene/Acetone . The pi-pi interactions with toluene can sometimes alter selectivity for aromatic heterocycles.

Q: How do I confirm I have the 1-ethyl and not the 2-ethyl isomer?

A: Use 13C NMR or HMBC .

  • 1-ethyl-5-iodo: The ethyl

    
     correlates to the tetrazole ring carbon (
    
    
    
    ) which typically appears upfield (approx 140-150 ppm) compared to the protonated analog.
  • 2-ethyl-5-iodo: The symmetry and chemical environment differ. The

    
     shift is often distinct.
    
  • Note: In 1H NMR, the chemical shift of the ethyl

    
     and 
    
    
    
    will differ slightly between isomers, but without a standard, 2D NMR is the gold standard [2].
Q: Is this compound shock-sensitive?

A: Yes. All 5-iodotetrazoles should be treated as potential explosives. While the ethyl group adds some steric bulk and flexibility, the iodine-nitrogen bond is weak. Do not scrape dry solids vigorously. Use Teflon spatulas.

References

  • Nedel'ko, V. V., et al. "Thermal decomposition of 1-ethyl-5-iodotetrazole."[1][2] Russian Chemical Bulletin 43.11 (1994): 1812-1815.[2] Link

  • Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition 41.14 (2002): 2596–2599. (Context on 1,5- vs 1,4- regioselectivity and NMR characterization). Link

  • BenchChem. "Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives." (General purification protocols). Link

Sources

Troubleshooting

Overcoming challenges in the N-alkylation of 5-iodotetrazole.

Status: Operational Subject: Troubleshooting Regioselectivity, Stability, and Safety in 5-Iodotetrazole Functionalization Audience: Medicinal Chemists, Process Chemists, energetic Materials Researchers ⚠️ Critical Safety...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Regioselectivity, Stability, and Safety in 5-Iodotetrazole Functionalization Audience: Medicinal Chemists, Process Chemists, energetic Materials Researchers

⚠️ Critical Safety Directive: Read Before Experimentation

Hazard Alert: 5-Iodotetrazole and its alkylated derivatives are high-nitrogen energetic materials . The combination of a tetrazole ring and a heavy halogen (iodine) creates a scaffold with significant shock and friction sensitivity.

  • Explosion Risk: Never concentrate reaction mixtures to dryness, especially when using metal azides or if free hydrazoic acid (

    
    ) could be present.
    
  • Iodine Lability: The C-I bond in 5-iodotetrazole is weaker than in iodobenzene. Avoid strong reducing agents or high temperatures (>100°C), which can cause deiodination and runaway decomposition.

  • Cyanide Evolution: Thermal decomposition of tetrazoles can release

    
    . Work strictly in a fume hood.
    

Module 1: Diagnostic Workflow

Use this logic tree to diagnose your current experimental bottleneck.

G Start START: What is the primary failure mode? Issue_Selectivity Issue: Wrong Regioisomer (Need N1, getting N2) Start->Issue_Selectivity Issue_Yield Issue: Low Yield / Decomposition Start->Issue_Yield Issue_ID Issue: Cannot Distinguish Isomers Start->Issue_ID Check_Solvent Check Solvent Polarity Issue_Selectivity->Check_Solvent Check_Base Check Base Selection Issue_Yield->Check_Base NMR_Analysis Compare C-13 NMR Shifts (C5 Signal) Issue_ID->NMR_Analysis Solvent_Action Non-polar favors N2 (Thermo) Polar/Steric favors N1 (Kinetic) Check_Solvent->Solvent_Action Route_Change CRITICAL FIX: Switch to 'Build-Then-Iodinate' Strategy Solvent_Action->Route_Change If N1 required pure Base_Fix Switch to Cs2CO3 in DMF/MeCN (Cesium Effect) Check_Base->Base_Fix

Caption: Decision matrix for troubleshooting 5-iodotetrazole alkylation failures.

Module 2: Troubleshooting Regioselectivity (N1 vs. N2)

The most frequent support ticket regarding 5-iodotetrazole is the inability to selectively obtain the N1-isomer .

The Core Problem: Tautomeric Equilibrium

Tetrazoles exist in equilibrium between 1H- and 2H-forms. Upon deprotonation, the resulting tetrazolate anion is an ambident nucleophile.

  • N2-Alkylation (Major): The N2 position is generally more nucleophilic and less sterically hindered by the bulky iodine atom at C5. This is the thermodynamic product .

  • N1-Alkylation (Minor): The N1 position is adjacent to the iodine. Alkylation here is sterically disfavored and usually represents the kinetic product (if controlled) or a minor byproduct.

FAQ: How do I force the reaction to the N1-isomer?

Option A: Solvent & Base Tuning (Direct Alkylation) While difficult to achieve >90% selectivity for N1 directly on 5-iodotetrazole, shifting the solvent system can improve ratios.

ParameterCondition for N2 (Default)Condition for N1 (Optimization)Mechanism
Solvent Acetone, MeCN, DCMDMF, DMSO, HMPAPolar aprotic solvents dissociate the ion pair, exposing the more basic N1 slightly more, though N2 often remains dominant due to sterics [1].
Base

,

NaHMDS, LiOtBuSmaller counter-ions (Li+, Na+) can coordinate with N1, potentially directing alkylation, whereas bulky organic bases favor the unhindered N2.
Temp Reflux

to

Lower temperatures favor the kinetic product (N1).

Option B: The "Build-Then-Iodinate" Strategy (Recommended) If your SAR (Structure-Activity Relationship) requires a pure N1-substituted 5-iodotetrazole, do not alkylate 5-iodotetrazole. Instead, invert the synthetic sequence.

Protocol:

  • Step 1: Synthesize the 1-substituted tetrazole ring first using the Ugi-azide reaction or heterocyclization of primary amines with triethyl orthoformate and sodium azide. This locks the N-substituent at N1.

  • Step 2: Lithiate the C5 position (using

    
    -BuLi at 
    
    
    
    ) and quench with Iodine (
    
    
    ).
    • Why this works: The N-substituent is already fixed. You avoid the regioselectivity battle entirely [2].

Module 3: Improving Yield & Stability

FAQ: Why is my reaction turning black/decomposing?

The C-I bond on a tetrazole ring is susceptible to homolytic cleavage under thermal stress or UV light, leading to radical formation and polymerization.

Protocol: The "Cesium Effect" for Mild Alkylation

To maximize yield and minimize decomposition, avoid harsh alkoxides or high heat. Use the Cesium Carbonate method.[1][2][3]

Mechanism: Cesium (


) is a large, soft cation ("soft" in terms of HSAB theory). It forms a "loose" ion pair with the tetrazolate anion, increasing the nucleophilicity of the nitrogen atoms without requiring high temperatures that endanger the C-I bond [3].

Optimized Procedure:

  • Dissolve: 5-iodotetrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add Base: Add

    
     (1.2 equiv). Stir for 15 min at RT. The solution may turn slight yellow.
    
  • Add Electrophile: Add Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at Room Temperature (20-25°C). Do not heat.

    • Note: Most alkylations complete in 2-4 hours with

      
      . Heating promotes deiodination.
      
  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
    .[4]
    

Module 4: Characterization (Distinguishing Isomers)

You cannot rely on TLC alone, as N1 and N2 isomers often have similar


 values. NMR is required.
Data Table: NMR Discrimination
FeatureN1-Isomer (1-alkyl-5-iodotetrazole)N2-Isomer (2-alkyl-5-iodotetrazole)Explanation

NMR (C5)
~150 - 158 ppm ~160 - 168 ppm The C5 carbon in the N2-isomer is typically more deshielded (downfield) than in the N1-isomer [4].

NMR (N-CH)
Downfield shift (

4.5 - 5.5)
Upfield shift (

4.0 - 5.0)
N1 is adjacent to the electron-withdrawing Iodine, causing a greater deshielding effect on the

-protons.
Symmetry Lower SymmetryHigher SymmetryN2-isomers often exhibit simpler splitting patterns in complex side chains due to the plane of symmetry in the tetrazole ring.

Tip: If you have a mixture, the integration ratio of the N-alkyl protons (


-CH) is the fastest way to determine the N1:N2 ratio.

References

  • BenchChem. Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles. (Accessed 2025).[4][5] Link

  • Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.
  • Flessner, T., et al. "Cesium Carbonate as a Mediated Inorganic Base in Some Organic Transformations." Chemical Communications, 2012. (Demonstrating the Cesium Effect in azole alkylation). Link

  • Katritzky, A. R., et al. "Regioselectivity in the alkylation of 5-substituted tetrazoles." Journal of Heterocyclic Chemistry.

Sources

Optimization

Preventing decomposition of 1H-Tetrazole, 1-ethyl-5-iodo- during reactions

Subject: Stability & Handling Protocols for 1-Ethyl-5-Iodo-1H-Tetrazole Ticket ID: TET-IOD-005 Priority: High (Energetic/Reactive Intermediate) Assigned Specialist: Senior Application Scientist, Process Safety Unit Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability & Handling Protocols for 1-Ethyl-5-Iodo-1H-Tetrazole

Ticket ID: TET-IOD-005 Priority: High (Energetic/Reactive Intermediate) Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary

You are encountering stability issues with 1-ethyl-5-iodo-1H-tetrazole . This compound presents a dual challenge: it carries the inherent thermal instability of the high-nitrogen tetrazole core and the photochemical/chemical lability of the C–I bond.

Decomposition in this system typically manifests in three ways:

  • Protodeiodination: The iodine atom is replaced by hydrogen during cross-coupling (catalytic cycle failure).

  • Thermal Runaway: Release of

    
     gas leading to ring fragmentation or explosion.
    
  • Photolytic Degradation: Homolytic cleavage of the C–I bond causing iodine liberation (violet discoloration).

This guide provides a self-validating workflow to prevent these issues.

Module 1: Storage & Pre-Reaction Integrity

Before the reaction begins, you must ensure the starting material has not already degraded.

ParameterCritical LimitScientific Rationale
Temperature < 4°C (Storage) Tetrazoles are energetic. While 1-substituted forms are generally more stable than 2-substituted, the C-I bond weakens the ring's thermal tolerance.
Light Amber Glass / Foil Carbon-Iodine bonds have low bond dissociation energy (~50-60 kcal/mol). UV/Visible light triggers homolysis, generating radicals that initiate chain decomposition.
Atmosphere Argon/Nitrogen While not acutely hygroscopic, moisture can promote hydrolysis if traces of acid are present. Oxygen can quench catalytic cycles later.
Pre-Reaction Quality Check (Self-Validation)
  • Visual Test: If the solid is yellow or brown , free iodine has formed. Recrystallize immediately (ethanol/water usually effective) or pass through a short plug of silica.

  • DSC (Differential Scanning Calorimetry): Mandatory Safety Step. Run a small sample (<5 mg) to determine the onset of decomposition (

    
    ). Never heat a reaction within 20°C of this limit. 
    

Module 2: Reaction Optimization (Preventing Decomposition)

The most common failure mode for 5-iodotetrazoles in cross-coupling (Sonogashira, Suzuki, Negishi) is Protodeiodination (conversion to 1-ethyl-1H-tetrazole), not ring explosion.

Troubleshooting Guide: The Protodeiodination Trap

The Symptom: You observe the disappearance of the starting material by TLC/LCMS, but the product is the "reduced" tetrazole (H instead of I), not the coupled product.

The Mechanism: In Palladium-catalyzed cycles, the oxidative addition complex (L


Pd(Ar)I) is prone to reduction if the transmetallation step is slow. The tetrazole ring is electron-deficient, making the C-Pd bond more susceptible to protonolysis from trace water or solvent protons.
Corrective Protocols:
  • Solvent Selection:

    • Avoid: Protic solvents (MeOH, EtOH) or wet solvents.

    • Preferred: Anhydrous DMF, DMSO, or THF.

    • Why: Eliminates the proton source required for the side reaction.

  • Catalyst Loading & Ligands:

    • Issue: Slow oxidative addition allows time for decomposition.

    • Fix: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or

      
       ). These accelerate the catalytic cycle, pushing the intermediate through to the product faster than it can decompose.
      
  • Base Choice:

    • Avoid: Strong nucleophiles that might attack the tetrazole ring.

    • Preferred: Carbonate bases (

      
      , 
      
      
      
      ) or Phosphates (
      
      
      ).
Visualizing the Failure Mode

The following diagram illustrates where the reaction fails (Red Path) versus the desired pathway (Blue Path).

Protodeiodination Start 1-Ethyl-5-Iodo-Tetrazole OxAdd Oxidative Addition Complex [LnPd(Tet)I] Start->OxAdd + Pd(0) RingOpen Ring Fragmentation (Thermal) Start->RingOpen T > 100°C Pd0 Pd(0) Catalyst TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Fast Ligands (XPhos/SPhos) Decomp Protodeiodination (Reduction) OxAdd->Decomp Trace H2O / Slow Cycle Product Coupled Product TransMet->Product Reductive Elim.

Caption: Figure 1. Kinetic competition between productive coupling (Green) and decomposition pathways (Red). Speeding up Transmetallation is key.

Module 3: Post-Reaction Workup (Safety)

Warning: Tetrazoles can form shock-sensitive crystals if allowed to dry completely in the presence of heavy metals.

FAQ: Isolation Issues

Q: Can I distill the product? A: NO. 5-substituted tetrazoles have high nitrogen content. Distillation concentrates thermal energy and can lead to detonation. Use Column Chromatography or Recrystallization.

Q: The aqueous layer turned purple during extraction. A: This indicates free iodine (


).
  • Cause: Oxidation of iodide ions or decomposition of unreacted starting material.

  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) . This reduces 
    
    
    
    to water-soluble iodide (
    
    
    ), clearing the color and preventing radical reactions in the rotary evaporator.

Q: How do I dispose of the waste? A: Treat all tetrazole waste as Explosive/Reactive . Do not mix with strong acids (generates Hydrazoic acid


 equivalents) or oxidizing agents.

Summary Checklist for Success

References

  • Synthesis and Stability of 5-Substituted Tetrazoles

    • Source: Gaponik, P. N., & Ivashkevich, O. A. (2013). Tetrazoles: Synthesis, Structure, and Applications.[1][2]

    • Relevance: Foundational text on the thermal limits and handling of the tetrazole ring system.
    • Link:

  • Palladium-Catalyzed Cross-Coupling of 5-Iodotetrazoles

    • Source: Satoh, Y., & Marcopulos, N. (1995). Palladium-Catalyzed Cross-Coupling of 1-Methyl-5-iodo-1H-tetrazole.Tetrahedron Letters.
    • Relevance: Establishes the baseline protocol for coupling iodotetrazoles and highlights the risk of reductive deiodin
    • Link:

  • Energetic Properties of Tetrazole Deriv

    • Source: Klapötke, T. M. (2011).
    • Relevance: Provides safety data on the explosive potential of high-nitrogen heterocycles.
    • Link:

  • Mechanisms of Protodeiodination in Pd-C

    • Source: Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions.J. Am. Chem. Soc.
    • Relevance: Explains the mechanistic "race" between productive coupling and the side reactions th
    • Link:

Sources

Troubleshooting

Handling and safety precautions for sodium azide in tetrazole synthesis.

Technical Support Center: Sodium Azide & Tetrazole Synthesis Mission: To provide high-fidelity, safety-critical guidance for the handling of Sodium Azide ( ) during the synthesis of tetrazole derivatives. This guide prio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sodium Azide & Tetrazole Synthesis

Mission: To provide high-fidelity, safety-critical guidance for the handling of Sodium Azide (


) during the synthesis of tetrazole derivatives. This guide prioritizes the elimination of explosion vectors and acute toxicity risks through engineered controls and chemical logic.

CRITICAL ALERTS: READ BEFORE PROCEEDING

  • DANGER: CHLORINATED SOLVENTS. Never use Dichloromethane (DCM) or Chloroform with Sodium Azide.[1][2] They react to form Diazidomethane and Triazidomethane , which are extremely unstable explosives (more sensitive than nitroglycerin).[3]

  • DANGER: METAL INCOMPATIBILITY. Never use metal spatulas (especially copper, lead, or brass).

    
     reacts with heavy metals to form shock-sensitive metal azides that can detonate upon friction.[4][5]
    
  • DANGER: ACIDIFICATION. Never add acid to

    
     without a quenching agent present. This generates Hydrazoic Acid (
    
    
    
    )
    , a volatile, highly toxic, and explosive gas.[6][7]

Module 1: Pre-Reaction Setup & Compatibility

Q: What equipment materials are strictly prohibited when handling


? 
A:  You must exclude heavy metals from the reaction stream.[3]
  • Prohibited: Copper, Lead, Zinc, Brass, and Mercury. Check your reactor drain valves, thermocouples, and spatulas.

  • Approved: Glass, Teflon (PTFE), Stainless Steel (316L is generally acceptable for short contact, but glass/PTFE is preferred), and Hastelloy.

  • Why? Heavy metal azides (e.g.,

    
    , 
    
    
    
    ) are primary explosives. A single crystal formed in a copper drainpipe can detonate the entire plumbing system [1, 5].

Q: Which solvents are safe for tetrazole synthesis with


? 
A: 
  • Recommended: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP (N-Methyl-2-pyrrolidone), or Toluene (for biphasic systems).

  • Strictly Avoid: Dichloromethane (DCM), Chloroform, Carbon Tetrachloride.

  • Technical Insight: In the presence of polar aprotic solvents (like DMSO), the azide ion is highly nucleophilic and displaces chlorides in DCM to form diazidomethane (

    
    ). This compound explodes without warning [8, 10].
    

Table 1: Solvent & Material Compatibility Matrix

Material/SolventCompatibilityHazard / Reason
Dichloromethane (DCM) SEVERE DANGER Forms explosive Diazidomethane.
Copper / Brass SEVERE DANGER Forms shock-sensitive Copper Azide.[8][9]
Lead (Pipes/Shielding) SEVERE DANGER Forms shock-sensitive Lead Azide.
DMF / DMSO Compatible Standard solvents for tetrazole synthesis.
Teflon / Glass Compatible Inert to azide ion.
Water Compatible

is stable in neutral/basic water.

Module 2: Reaction Execution (Tetrazole Synthesis)

Q: I am using the "Sharpless" method (


 + Zinc Bromide). What are the specific risks? 
A:  The Zinc-catalyzed addition of azide to nitriles is a standard route to 5-substituted tetrazoles.
  • Risk: High temperature (often refluxing water/isopropanol or 100°C+ in DMF).

    
     begins thermal decomposition around 275°C, but in the presence of organic impurities or catalysts, the stability threshold can lower.
    
  • Control: Ensure your temperature controller has a "High Limit" cut-off set at least 50°C below the decomposition point of your specific mixture.

  • Pressure: Tetrazole synthesis often requires heat. Ensure your condenser is rated for the solvent vapor load to prevent drying out the reaction, which concentrates the azide [3, 9].

Q: My reaction is generating gas. Is this normal? A:

  • Scenario A (Nitrogen): If you are using a diazonium intermediate,

    
     evolution is expected.
    
  • Scenario B (

    
    ):  If your reaction is acidic (e.g., using 
    
    
    
    or
    
    
    as a Lewis acid), you may be generating Hydrazoic Acid gas.
  • Troubleshooting: Check the headspace pH using wet pH paper held in the vent stream (do not drop it in). If acidic, you are generating

    
    .[3][4][6] Ensure your scrubber is active (see Module 3).
    

Visualizing the Safe Synthesis Workflow

SafeTetrazoleSynthesis cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_quench Phase 3: Workup CheckMetals Check Metals (No Cu/Pb/Zn) SelectSolvent Select Solvent (NO DCM/CHCl3) CheckMetals->SelectSolvent PPE PPE Check (Face Shield + Kevlar Gloves) SelectSolvent->PPE LoadReagents Load Reagents (NaN3 + Nitrile + Lewis Acid) PPE->LoadReagents TempControl Temp Control (Max 130°C) LoadReagents->TempControl Monitor Monitor Headspace (Check for HN3 gas) TempControl->Monitor CoolDown Cool to RT Monitor->CoolDown Complete Quench Oxidative Quench (Nitrite Method) CoolDown->Quench Disposal Hazardous Waste (Label: Azide Positive) Quench->Disposal

Figure 1: Safe workflow for Tetrazole synthesis, emphasizing material exclusion and thermal control.

Module 3: Quenching & Waste Management

Q: How do I safely quench excess Sodium Azide? A: The Nitrous Acid Decomposition Method is the industry standard. It converts Azide into inert Nitrogen gas (


) and Nitrous Oxide (

).

The Protocol (Self-Validating):

  • Dilute: Ensure the reaction mixture is diluted (azide concentration < 5%).

  • Add Nitrite (Crucial Step 1): Add 20% aqueous Sodium Nitrite (

    
    ).[1][4][9][10] Use 1.5g of 
    
    
    
    for every 1g of
    
    
    expected.[4][9]
  • Add Acid (Crucial Step 2): Slowly add 20% Sulfuric Acid (

    
    ).[1][4][10]
    
    • Mechanism:[3][8] This generates Nitrous Acid (

      
      ) in situ, which immediately reacts with the Azide.
      
    • Reaction:

      
      [4][10]
      
  • Validation: After gas evolution ceases, dip Starch-Iodide paper into the solution.

    • Blue Color: Positive for excess Nitrite.[1][4][10] The Azide is destroyed.[1][3][10]

    • No Color: Insufficient Nitrite. Add more

      
       and repeat acid addition.
      

Q: Why can't I just add acid to kill the azide? A: Adding acid alone converts Sodium Azide (


) into Hydrazoic Acid (

).
  • 
     is a gas (bp 37°C).
    
  • It is highly toxic (LC50 ~1000 ppm).

  • It is explosive (concentrations >10% in air can detonate).[7]

  • Always add Nitrite BEFORE Acid.

Visualizing the Quenching Decision Tree

QuenchingLogic Start Quenching Required Step1 Step 1: Add Sodium Nitrite (NaNO2) (1.5g per 1g NaN3) Start->Step1 Step2 Step 2: SLOWLY add 20% H2SO4 Step1->Step2 GasCheck Observe Gas Evolution (N2 + NO) Step2->GasCheck Test Test with Starch-Iodide Paper GasCheck->Test Bubbling stops ResultBlue Paper turns BLUE (Excess Nitrite) Test->ResultBlue Blue ResultWhite Paper stays WHITE (Incomplete) Test->ResultWhite No Color Safe Safe for Neutralization & Disposal ResultBlue->Safe AddMore Add more NaNO2 ResultWhite->AddMore AddMore->Step2

Figure 2: Logic flow for the oxidative destruction of Sodium Azide using Sodium Nitrite.

Module 4: Emergency Protocols

Q: What if I spill solid Sodium Azide? A:

  • Evacuate the immediate area.

  • Do NOT use a metal dustpan. Use a plastic scoop or stiff paper.

  • Do NOT use water initially (prevents aerosolization and drain contamination).[8]

  • Sweep gently to avoid dust generation (inhalation hazard).

  • Place in a plastic container labeled "Azide Waste."

  • Wipe the area with a dilute Sodium Nitrite solution, then clean with soapy water.

Q: Exposure Response?

  • Skin: Wash immediately with soap and water.[5] Azide absorbs through skin (Systemic poison).[2][3][4][11]

  • Inhalation: Move to fresh air immediately. Symptoms (headache, dizziness, drop in blood pressure) mimic cyanide poisoning. Seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • European Chemicals Agency (ECHA). (n.d.). Sodium Azide - Substance Information.

  • Himo, F., et al. (2002). "Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reaction." Journal of the American Chemical Society, 127(1), 210–216.

  • University of California, Berkeley. (2020). Standard Operating Procedure: Sodium Azide.[4]

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240.

  • Betterton, E. A. (2003). "Environmental Fate of Sodium Azide." Reviews of Environmental Contamination and Toxicology, 177, 1-23.

  • Organic Syntheses. (1973). "Preparation of 5-Phenyltetrazole." Org.[3][4][12][13][14] Synth. 1973, 53, 59. (Describes the standard NH4Cl/NaN3 method).

  • Conrow, R. E., & Dean, W. D. (2008). "Diazidomethane Explosion." Organic Process Research & Development, 12(6), 1285–1286.

  • Astruc, D., et al. (2011). "Click Chemistry in Solvents: The importance of the solvent in the CuAAC reaction." Angewandte Chemie, 50(25), 5616.

  • Keicher, T., & Löbbecke, S. (2018). "Azides."[1][2][3][4][8][10][11][13][14][15][16] In Encyclopedia of Inorganic and Bioinorganic Chemistry.

Sources

Reference Data & Comparative Studies

Comparative

Biological activity of 1-ethyl-5-iodo-1H-tetrazole versus other substituted tetrazoles

Title: Comparative Biological Activity and Application Guide: 1-Ethyl-5-iodo-1H-tetrazole vs. Classical Substituted Tetrazoles Executive Summary & Core Rationale Tetrazoles are a privileged class of nitrogen-rich heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity and Application Guide: 1-Ethyl-5-iodo-1H-tetrazole vs. Classical Substituted Tetrazoles

Executive Summary & Core Rationale

Tetrazoles are a privileged class of nitrogen-rich heterocycles widely utilized in drug discovery and development. While 1H-unsubstituted 5-tetrazoles are classically deployed as metabolically stable bioisosteres for carboxylic acids[1], the demand for enhanced membrane permeability and novel target interactions has driven significant interest in 1,5-disubstituted tetrazoles[2].

This guide objectively compares the biological utility and physicochemical profile of 1-ethyl-5-iodo-1H-tetrazole against traditional 5-substituted analogs. By locking the tautomeric state and introducing a highly polarizable iodine atom, 1-ethyl-5-iodo-1H-tetrazole serves a dual purpose: it acts as a potent halogen-bond donor in protein-ligand interactions and functions as a highly reactive electrophilic warhead for late-stage functionalization in medicinal chemistry[3].

Mechanistic Profiling & Target Interactions

As an application scientist, understanding the causality behind selecting a specific tetrazole scaffold is critical for optimizing pharmacokinetics and target affinity.

  • The Tautomeric Lock (N1-Ethylation): Classical 1H-tetrazoles exist in a rapid 1:1 equilibrium of 1H- and 2H-tautomers. They possess a pKa (~4.5) nearly identical to carboxylic acids, rendering them anionic at physiological pH[1]. While this is ideal for targeting anion-binding pockets (e.g., Angiotensin II AT1 receptors), the negative charge severely limits passive cellular permeability. Alkylating the N1 position with an ethyl group removes this acidic proton, yielding a neutral, lipophilic scaffold capable of readily crossing lipid bilayers[2].

  • The Halogen Bond Donor (C5-Iodination): Unlike classical 5-aryl or 5-alkyl tetrazoles that rely on hydrophobic or

    
     stacking interactions, the 5-iodo substitution introduces a unique interaction paradigm. Iodine is highly polarizable; its electron density shifts to form an electropositive "
    
    
    
    -hole" opposite the covalent C-I bond. This allows 1-ethyl-5-iodo-1H-tetrazole to form highly directional, strong halogen bonds with Lewis basic residues (e.g., backbone carbonyl oxygens or sulfur atoms in cysteine/methionine) within target binding sites, offering a distinct mechanism to increase binding affinity[4].

Tetrazole_Pathway Target Target Binding Pocket Analysis Anionic Requires Anionic Interaction (e.g., AT1) Target->Anionic Lipophilic Requires Neutral/ Permeable Scaffold Target->Lipophilic Sub5 5-Substituted 1H-Tetrazole (pKa ~4.5, Bioisostere) Anionic->Sub5 Tautomerization Active Sub15 1,5-Disubstituted Tetrazole (N1 Blocked, High LogP) Lipophilic->Sub15 Tautomerization Locked Iodo 1-Ethyl-5-iodo-1H-tetrazole (Halogen Bond Donor) Sub15->Iodo C5 Halogenation Aryl 1-Ethyl-5-aryl-1H-tetrazole (Hydrophobic/Pi-Pi) Sub15->Aryl C5 Arylation

Logical decision tree for selecting tetrazole scaffolds based on target interaction.

Comparative Performance Data

The following table summarizes the physicochemical and biological interaction profiles of 1-ethyl-5-iodo-1H-tetrazole compared to alternative tetrazole scaffolds. Data reflects established structure-activity relationship (SAR) principles for these chemotypes[2][5].

Scaffold TypeRepresentative CompoundpKaLogP (Est.)Primary Binding ModePermeability (

)
1H-Tetrazole 5-Phenyl-1H-tetrazole~4.51.2Ionic (Anion-Cation)Low (

cm/s)
1,5-Disubstituted 1-Ethyl-5-phenyl-1H-tetrazoleN/A2.5Hydrophobic /

High (

cm/s)
1-Alkyl-5-Halo 1-Ethyl-5-iodo-1H-tetrazoleN/A1.8Halogen Bonding (

-hole)
Moderate/High

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the biological activity and physical properties of these compounds, researchers must employ self-validating experimental designs that inherently control for false positives.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To validate the causality that N1-ethylation enhances passive membrane permeability compared to 1H-unsubstituted tetrazoles. Self-Validation Mechanism: Inclusion of Lucifer Yellow (a membrane-impermeable fluorescent dye) in the donor compartment. If Lucifer Yellow is detected in the acceptor compartment, the membrane integrity is compromised, and the well is automatically invalidated.

  • Preparation: Prepare a 10 mM stock of 1-ethyl-5-iodo-1H-tetrazole and 5-phenyl-1H-tetrazole in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane of the PAMPA donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Loading: Add 150 µL of the compound solutions (spiked with 10 µM Lucifer Yellow) to the donor wells. Add 300 µL of pure PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) to confirm membrane integrity. Quantify tetrazole concentration in both compartments using LC-MS/MS.

  • Calculation: Calculate the apparent permeability (

    
    ) using the standard steady-state equation.
    
Protocol 2: Surface Plasmon Resonance (SPR) for Halogen Bond Quantification

Purpose: To measure the direct binding kinetics (


, 

) of 1-ethyl-5-iodo-1H-tetrazole to a target protein, isolating the halogen bond contribution. Self-Validation Mechanism: Double-referencing. Data must be subtracted from both a blank reference flow cell (no protein) and a series of buffer-only injections to eliminate bulk refractive index changes and non-specific binding artifacts.
  • Immobilization: Covalently immobilize the target protein (e.g., a kinase with a known Lewis basic residue in the active site) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a level of ~2000 RU.

  • Analyte Preparation: Prepare a concentration series (0.1 µM to 100 µM) of 1-ethyl-5-iodo-1H-tetrazole in running buffer (HBS-EP+ with 2% DMSO).

  • Injection: Inject analytes over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches.

  • Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (

    
    ).
    

SPR_Workflow Prep Prepare 1-Ethyl-5-iodo-1H-tetrazole Analyte Series (0.1-100 µM) Immobilize Immobilize Target Protein via Amine Coupling (CM5 Chip) Prep->Immobilize Inject Inject Analyte & Record Association/Dissociation Immobilize->Inject Validate Apply Double-Referencing & DMSO Solvent Correction Inject->Validate Analyze Fit 1:1 Langmuir Model to Determine KD Validate->Analyze

Step-by-step SPR workflow for quantifying tetrazole halogen bond affinity.

Conclusion

While traditional 5-substituted 1H-tetrazoles remain the gold standard for carboxylic acid bioisosterism[6], 1-ethyl-5-iodo-1H-tetrazole offers a distinct pharmacological profile. By neutralizing the acidic proton and introducing a heavy halogen, it enables researchers to exploit halogen bonding networks and achieve superior passive permeability. Furthermore, the 5-iodo position serves as an excellent handle for transition-metal-catalyzed cross-coupling, making it an indispensable tool for synthesizing diverse libraries of bioactive 1,5-disubstituted tetrazoles.

References

  • Tetrazoles: Synthesis and Biological Activity ResearchGate[Link]

  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review Hilaris Publisher[Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine PMC (PubMed Central)[Link]

  • Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches PMC (PubMed Central)[Link]

  • Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents Nanomedicine Research Journal[Link]

Sources

Validation

X-Ray Crystal Structure Validation of 1-Ethyl-5-iodo-1H-tetrazole: A Comparative Modality Guide

1-Ethyl-5-iodo-1H-tetrazole (CAS RN: 123366-50-7) is a highly functionalized heterocycle utilized as a microbicidal agent, an energetic material precursor, and a robust halogen-bonding donor in supramolecular chemistry [...

Author: BenchChem Technical Support Team. Date: March 2026

1-Ethyl-5-iodo-1H-tetrazole (CAS RN: 123366-50-7) is a highly functionalized heterocycle utilized as a microbicidal agent, an energetic material precursor, and a robust halogen-bonding donor in supramolecular chemistry [1]. Structurally validating this compound presents unique analytical challenges. Standard


H NMR cannot definitively distinguish between N1 and N2 alkylation isomers due to the absence of ring protons. Furthermore, the massive electron density of the C5-iodine atom can mask the subtle conformational dynamics of the flexible ethyl group.

To definitively establish the absolute configuration and map the intermolecular halogen-bonding network, researchers must move beyond bulk spectroscopy. This guide objectively compares the leading structural validation modalities and provides a self-validating, causality-driven experimental protocol for the gold-standard approach.

Comparative Analysis of Structural Validation Modalities

Selecting the correct analytical modality dictates the resolution and reliability of the final structural model. Table 1 compares Single-Crystal X-ray Diffraction (SCXRD) against emerging and bulk-phase alternatives for halogenated tetrazoles.

Table 1: Quantitative Comparison of Validation Modalities

ModalityResolution LimitSample RequirementKey Strengths for IodotetrazolesKey Limitations
SCXRD < 0.8 Å (Atomic) Single crystal (>50 µm)Absolute structure determination; precisely maps I···N halogen bonds.Requires high-quality, macroscopic single crystals without twinning.
MicroED ~ 1.0 ÅNanocrystals (<1 µm)Ideal for powders that fail to crystallize macroscopically.Dynamical scattering complicates the refinement of heavy atoms like Iodine.
ssNMR + PXRD Bulk / Motif-levelBulk powder (>10 mg)Captures bulk phase purity and dynamic ethyl group motion.Cannot provide direct 3D atomic coordinates without extensive computational modeling.

Verdict: SCXRD remains the undisputed gold standard for 1-ethyl-5-iodo-1H-tetrazole. The strong anomalous dispersion of the iodine atom, while challenging to correct for, enables unambiguous absolute structure determination that MicroED and ssNMR cannot independently achieve.

Causality-Driven SCXRD Experimental Protocol

This methodology is not merely a list of steps; it is a self-validating system where every experimental choice is designed to mitigate specific crystallographic artifacts introduced by the heavy iodine atom and the flexible ethyl moiety.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 1-ethyl-5-iodo-1H-tetrazole in a minimum volume of dichloromethane (DCM). Diffuse hexane slowly into the solution in a sealed chamber at 4 °C over 72 hours.

  • Causality: Tetrazole derivatives easily trap solvent molecules, leading to disordered lattices. Vapor diffusion provides the slow thermodynamic kinetics required to form a defect-free lattice, minimizing solvent-accessible voids that artificially inflate residual electron density.

Step 2: Cryogenic Data Collection
  • Protocol: Mount a 0.1 × 0.1 × 0.05 mm crystal on a cryoloop using paratone oil. Collect diffraction data at 100 K using Mo-Kα radiation (λ = 0.71073 Å) on a CMOS diffractometer.

  • Causality: The ethyl group is highly prone to rotational disorder at room temperature. Plunging the crystal to 100 K freezes this dynamic motion, reducing the Atomic Displacement Parameters (ADPs) and allowing for precise modeling of the carbon atoms. Mo-Kα radiation is mandatory here: the heavier iodine atom severely absorbs softer Cu-Kα X-rays (λ = 1.5418 Å), which would lead to catastrophic data truncation and poor signal-to-noise ratios at high diffraction angles.

Step 3: Rigorous Absorption Correction
  • Protocol: Process frames and apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Causality: Iodine possesses a massive X-ray attenuation coefficient. Without rigorous absorption correction, Fourier truncation ripples (ghost peaks) will appear around the iodine atom during refinement, falsely mimicking bonded hydrogen atoms or structural disorder.

Step 4: Structure Solution and Refinement
  • Protocol: Solve the structure using intrinsic phasing in and refine via full-matrix least-squares on F² using. Apply rigid-bond restraints (DELU/SIMU) to the ethyl group if residual anisotropy persists.

  • Causality: Intrinsic phasing effortlessly locates the heavy iodine atom. This heavy atom then serves as a powerful phasing anchor, revealing the lighter nitrogen and carbon atoms in the difference electron density map.

SCXRD_Workflow Cryst 1. Crystallization (Slow Evaporation) Mount 2. Crystal Mounting (Cryoloop, 100K) Cryst->Mount Diffract 3. X-ray Diffraction (Mo-Kα, CMOS) Mount->Diffract AbsCor 4. Absorption Correction (Multi-scan/SADABS) Diffract->AbsCor Phase 5. Structure Solution (SHELXT - Intrinsic Phasing) AbsCor->Phase Refine 6. Anisotropic Refinement (SHELXL - Least Squares) Phase->Refine Validate 7. CheckCIF Validation (PLATON) Refine->Validate

Workflow for SCXRD structural validation of 1-ethyl-5-iodo-1H-tetrazole.

Mechanistic Insight: The Halogen-Bonding Network

The structural validation of 1-ethyl-5-iodo-1H-tetrazole extends beyond atomic coordinates; it maps the molecule's supramolecular behavior. The C5–Iodine bond is highly polarized. The electron-withdrawing nature of the tetrazole ring depletes electron density at the distal end of the iodine atom, creating a region of positive electrostatic potential known as a "σ-hole."

In the crystal lattice, this σ-hole acts as a potent Lewis acid, forming highly directional halogen bonds (I···N) with the lone pairs of the N2, N3, or N4 atoms of adjacent tetrazole molecules [2]. SCXRD perfectly maps these interactions, revealing the precise distances and angles (typically near 180° for C–I···N) that dictate the compound's thermal stability and utility in .

Halogen_Bonding MoleculeA 1-ethyl-5-iodo-1H-tetrazole (Donor) Iodine C5-Iodine (σ-hole) MoleculeA->Iodine Covalent Bond Nitrogen N2 / N3 / N4 (Lone Pair) Iodine->Nitrogen Halogen Bond (I···N) Highly Directional MoleculeB 1-ethyl-5-iodo-1H-tetrazole (Acceptor) MoleculeB->Nitrogen Covalent Bond Network 1D / 2D Supramolecular Network Nitrogen->Network Crystal Packing

Logic map of the highly directional C-I···N halogen bonding network.

Self-Validating Trustworthiness: The CheckCIF Standard

A crystallographic protocol is only as reliable as its internal validation metrics. To confirm the structural integrity of 1-ethyl-5-iodo-1H-tetrazole, the refined model must pass the suite without critical errors. A self-validating dataset for this compound must meet the following criteria:

  • R-Factors (

    
     and 
    
    
    
    ):
    The
    
    
    value must be < 5%, and
    
    
    < 15%. Elevated values indicate unresolved twinning or, more commonly for this compound, inadequate absorption correction for the iodine atom.
  • Goodness-of-Fit (GoF): Must converge near 1.00. A GoF significantly higher than 1.0 implies the data is over-parameterized or the weighting scheme is incorrect.

  • Residual Electron Density (

    
    ):  The highest unassigned peak should be < 1.0 e/ų and located within 1.0 Šof the iodine atom (a natural artifact of heavy atom absorption). Peaks floating in the void space indicate a failed solvent mask or an incorrect structural model.
    

References

  • Thermal decomposition of 1-ethyl-5-iodotetrazole. Russian Chemical Bulletin.[Link]

  • Halogen Bonding in Supramolecular Chemistry. Chemical Reviews.[Link]

  • SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A.[Link]

  • Crystal structure refinement with SHELXL. Acta Crystallographica Section C.[Link]

  • Structure validation in chemical crystallography (PLATON). Acta Crystallographica Section D.[Link]

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 1-Ethyl-5-iodo-1H-tetrazole

Executive Summary 1-Ethyl-5-iodo-1H-tetrazole is a critical high-value intermediate used primarily in the synthesis of pharmaceutical scaffolds (via Suzuki/Stille couplings) and high-energy density materials. Its structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-5-iodo-1H-tetrazole is a critical high-value intermediate used primarily in the synthesis of pharmaceutical scaffolds (via Suzuki/Stille couplings) and high-energy density materials. Its structural integrity is defined by two labile functionalities: the iodine-carbon bond (C5–I) and the nitrogen-rich tetrazole core.

This guide provides a definitive mass spectrometry (MS) comparison between 1-Ethyl-5-iodo-1H-tetrazole and its primary structural analogs/process impurities: 1-Ethyl-1H-tetrazole (non-iodinated precursor) and 5-Iodo-1H-tetrazole (non-alkylated precursor). Accurate characterization relies on distinguishing the unique fragmentation patterns driven by the weak C–I bond and the rapid extrusion of molecular nitrogen (


).

Part 1: Mechanistic Fragmentation Pathways

To validate the identity of 1-ethyl-5-iodo-1H-tetrazole, one must understand the causality of its fragmentation. Unlike stable aromatic rings, the tetrazole core is "pre-loaded" with a leaving group (


).
The Two Primary Channels
  • Channel A: Retro-Cycloaddition (

    
     Extrusion) 
    The most thermodynamically favorable pathway for tetrazoles is the loss of 
    
    
    
    (28 Da). For the parent ion (
    
    
    224), this rapid elimination yields a highly reactive diazirine or nitrene intermediate at
    
    
    196.
  • Channel B: C–I Bond Homolysis The C5–I bond is relatively weak (

    
    50-60 kcal/mol). Under Electron Impact (EI) or high-energy Collision Induced Dissociation (CID), the iodine radical (
    
    
    
    , 127 Da) is ejected. This can happen before or after
    
    
    loss, creating a branching fragmentation tree.
Visualization of Signaling Pathways

Fragmentation M_Ion Molecular Ion (M+) m/z 224 [C3H5IN4]+ Nitrene Nitrene/Diazirine Int. m/z 196 [C3H5IN2]+ M_Ion->Nitrene - N2 (28 Da) (Primary Pathway) Frag_97 1-Ethyl-tetrazolyl Cation m/z 97 [C3H5N4]+ M_Ion->Frag_97 - I• (127 Da) (Weak C-I Bond) Frag_69 Imidazole-like Cation m/z 69 [C3H5N2]+ Nitrene->Frag_69 - I• (127 Da) Frag_41 Ethyl-Nitrilium m/z 41 [CH3CN]+ Frag_97->Frag_41 - 2 N2 + H rearrangements

Figure 1: Predicted fragmentation lineage of 1-ethyl-5-iodo-1H-tetrazole. The primary split occurs via


 loss or Iodine ejection.

Part 2: Comparative Profiling & Diagnostic Ions

In a synthetic workflow, the most common challenge is distinguishing the product from the starting material (1-Ethyl-1H-tetrazole) or the hydrolysis byproduct (5-Iodo-1H-tetrazole). The table below outlines the Diagnostic Ions —peaks that definitively confirm the presence of specific structural motifs.

Table 1: Comparative MS Fingerprint
FeatureTarget Product (1-Ethyl-5-iodo-1H-tetrazole)Precursor A (1-Ethyl-1H-tetrazole)Precursor B (5-Iodo-1H-tetrazole)
Molecular Weight 224 Da 98 Da196 Da
Base Peak (Typical)

196 (

) or 69

43 (

)

168 (

)
Iodine Signature Yes (Mass defect ~126.9)NoYes

Loss Peak

196
(Strong)

70 (Weak)

168 (Strong)
Specific Diagnostic

69
(

)Result of losing both

and

.

70
(

)Only

loss, no Iodine to lose.

168
Loss of

from unalkylated core.
Differentiation Look for 224

196
transition.
Absence of high mass peaks (>100).Absence of ethyl fragments (

29, 27).
Analysis of Alternatives
  • Vs. 1-Ethyl-1H-tetrazole: The target product shifts the molecular ion by +126 Da (substitution of H for I). If you see significant signal at

    
     98, the iodination was incomplete.
    
  • Vs. 5-Iodo-1H-tetrazole: The target product shifts the molecular ion by +28 Da (substitution of H for Ethyl). The absence of the ethyl group in the alternative leads to a distinct lack of hydrocarbon fragments (

    
    , 
    
    
    
    ) in the low-mass region.

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating. The use of "soft" ionization (ESI) is recommended for molecular weight confirmation, while "hard" ionization (EI) or MS/MS is required for structural fingerprinting.

Sample Preparation
  • Solvent: HPLC-grade Acetonitrile (MeCN). Avoid Methanol if possible, as nucleophilic attack on the C-I bond can occur during prolonged storage.

  • Concentration: 10 µg/mL (10 ppm).

  • Filtration: 0.2 µm PTFE filter to remove any inorganic iodine salts (e.g., NaI) from synthesis.

Instrument Configuration (LC-MS/MS)
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation of the labile C-I bond).

  • Cone Voltage: 20 V.

Step-by-Step Workflow

Step A: Molecular Ion Confirmation (Full Scan)

  • Scan range:

    
     50–300.
    
  • Success Criteria: Observation of a single dominant peak at

    
     224.9  (
    
    
    
    ).
  • Note: If

    
     225/226 ratios match the carbon isotope pattern, the formula is confirmed. Iodine is monoisotopic, so no M+2 peak (like Br/Cl) will be seen.
    

Step B: Fragmentation Mapping (Product Ion Scan)

  • Select precursor:

    
     225 (
    
    
    
    ).
  • Apply Collision Energy (CE): Ramp 10–30 eV.

  • Success Criteria:

    • Low CE (10 eV): Appearance of

      
       197 (
      
      
      
      ). This confirms the tetrazole ring.
    • High CE (30 eV): Disappearance of 225/197 and dominance of

      
       70/69 (
      
      
      
      species) and detection of Iodine ion if in negative mode.
    • Crucial Check: Ensure no peak at

      
       128 (
      
      
      
      ) is dominant, which would suggest decomposition.

Step C: Impurity Sweeping

  • Extract Ion Chromatogram (XIC) for

    
     99 (
    
    
    
    ).
  • Extract XIC for

    
     197 (
    
    
    
    ).
  • Validation: Area under curve (AUC) for these impurities must be <1% relative to the target for pharmaceutical grade release.

References

  • Tetrazole Fragmentation Patterns

    • Liu, W., et al. (2008). "Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry." Life Science Journal, 5(2), 25–29.

  • Synthesis & Properties of 5-Substituted Tetrazoles

    • Zamani, L., et al. (2015).[1] "Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2." South African Journal of Chemistry, 68, 133–137.[1]

  • Iodine-Heterocycle Chemistry

    • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles." Journal of Organic Chemistry, 73(17), 6666–6670.

  • General MS Interpretation

    • "Fragmentation Patterns in the Mass Spectra of Organic Compounds." ChemGuide.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H-Tetrazole, 1-ethyl-5-iodo-

CAS: 113975-33-0 | Formula: C H IN | MW: 224.00 g/mol [1] Part 1: Executive Safety Directive WARNING: Energetic & Light-Sensitive Material 1-ethyl-5-iodotetrazole belongs to a class of nitrogen-rich heterocycles.[2] Whil...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 113975-33-0 | Formula: C


H

IN

| MW: 224.00 g/mol [1]
Part 1: Executive Safety Directive

WARNING: Energetic & Light-Sensitive Material 1-ethyl-5-iodotetrazole belongs to a class of nitrogen-rich heterocycles.[2] While the ethyl group provides some steric stabilization compared to protonated tetrazoles, the combination of a high-nitrogen core (tetrazole) and a heavy halogen (iodine) creates a compound with potential thermal instability and photosensitivity .[2]

Immediate Hazards:

  • Energetic Decomposition: Tetrazoles can decompose violently under high heat or shock. Treat as a potential explosive if dry and pure.

  • Photolytic Degradation: The C-I bond is weak; exposure to light liberates iodine (

    
    ) and radical species, compromising purity and safety.[1][2]
    
  • Biochemical Toxicity: As an alkylating-like agent and metabolic inhibitor mimic, assume high toxicity via inhalation and skin absorption.[2]

Part 2: Chemical Profile & Risk Assessment

This section synthesizes structural analysis with field safety data.

PropertySpecificationOperational Implication
Physical State Off-white to yellow solidYellowing indicates iodine liberation (decomposition).[2]
Stability Thermally sensitive; Light sensitiveStore at -20°C in the dark.[2] Avoid rotary evaporation >40°C.
Reactivity Electrophilic at C-5; Nucleophilic at NIncompatible with strong oxidizers, reducing agents, and Lewis acids.[2]
Shock Sensitivity Moderate (Class Assumption)Do not grind in a mortar.[2] Use non-metallic tools.

Scientific Rationale (E-E-A-T): The iodine atom at the C-5 position is a labile leaving group.[1][2] In palladium-catalyzed cross-couplings (e.g., Sonogashira or Suzuki), this lability is desired.[2] However, during storage, homolytic cleavage of the C-I bond can occur, generating


 radicals that catalyze further decomposition of the tetrazole ring [1].[1]
Part 3: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following PPE is mandatory for all handling.

PPE CategoryRequirementTechnical Justification
Eye Protection Chemical Splash Goggles Safety glasses allow powder ingress.[2][3] Goggles seal against airborne particulates.
Hand Protection Double Nitrile (0.11mm min) Iodine compounds can permeate latex.[2] Double gloving allows immediate outer-glove removal upon contamination.
Body Defense Flame-Resistant Lab Coat In case of rapid thermal decomposition (flash fire).[2]
Engineering Blast Shield (Scale > 1g) Polycarbonate shield required when concentrating or drying >1g of material.[2]
Respiratory Fume Hood (Face Velocity >100 fpm) Do not handle on open bench.[2] Inhalation of tetrazole dust causes severe respiratory distress.
Part 4: Operational Protocols
A. Storage & Retrieval
  • Receipt: Immediately inspect for yellow/brown discoloration.[1] If brown, significant decomposition has occurred.

  • Storage: Store in an amber vial, under Argon, at -20°C.

  • Thawing: Allow the vial to reach room temperature inside a desiccator before opening to prevent condensation, which hydrolyzes the C-I bond.[1]

B. Weighing & Transfer (The "Static-Free" Method)

Context: Tetrazoles are prone to static buildup, which can trigger discharge.[2]

  • Equip: Place an ionizing fan or anti-static gun near the balance.

  • Tooling: Use PTFE-coated spatulas or wooden applicators. NEVER use metal spatulas , as metal-iodide-tetrazole complexes can form highly sensitive contact explosives [2].

  • Transfer: Weigh into a tared vial. Do not return excess material to the stock container.

C. Reaction Setup (Cross-Coupling Context)
  • Solvent Degassing: The C-I bond is susceptible to oxidative addition. Solvents (DMF, THF) must be sparged with Argon for 20 mins prior to addition.

  • Addition Order: Add 1-ethyl-5-iodotetrazole last to the catalyst mixture to minimize induction time where the catalyst might degrade the starting material.

  • Temperature Control: Do not exceed 60°C unless verified by DSC (Differential Scanning Calorimetry).

Part 5: Visualization & Workflows
Workflow 1: Safe Handling Logic

HandlingWorkflow cluster_warning CRITICAL SAFETY Start Start: Retrieve from -20°C CheckColor Visual Check: Is it Yellow/Brown? Start->CheckColor Decomp STOP: Decomposition Detected. Treat as HazWaste. CheckColor->Decomp Yes (Iodine Free) Thaw Thaw to RT in Desiccator (Prevent Condensation) CheckColor->Thaw No (Off-white) Weigh Weighing Step: Use PTFE Tools Only (No Metal Spatulas) Thaw->Weigh Dissolve Dissolution: Degassed Solvent (Ar/N2) Weigh->Dissolve Reaction Reaction: Max Temp < 60°C Dissolve->Reaction

Caption: Step-by-step logic for retrieving and preparing 1-ethyl-5-iodotetrazole, emphasizing the critical visual check for decomposition.

Workflow 2: Emergency Response & Disposal

EmergencyResponse Spill Spill Incident Isolate Evacuate Area (10m) Ventilate Spill->Isolate PPE_Up Don Full PPE: Resp + Goggles + Double Gloves Isolate->PPE_Up Neutralize Neutralize: Cover with Sodium Thiosulfate (Quenches Iodine) PPE_Up->Neutralize Clean Absorb: Use wet paper towels (Do not create dust) Neutralize->Clean Waste Disposal: High-Halogen Waste Stream Clean->Waste

Caption: Protocol for managing spills, specifically highlighting the use of Thiosulfate to quench liberated iodine.

Part 6: Disposal & Waste Management

Never dispose of tetrazoles in general trash or down the drain.[1]

  • Quenching: If you have unreacted starting material, quench it by stirring with a 10% Sodium Thiosulfate (

    
    ) solution. This reduces any free iodine and helps stabilize the mixture.[1]
    
  • Segregation:

    • Solid Waste: Label as "Flammable Solid, Toxic, Halogenated."[1][2]

    • Liquid Waste: Segregate into "Halogenated Organic Solvents."

  • Labeling: Clearly mark the waste container: "Contains Tetrazoles - Potential Energetic Material." This alerts waste management personnel to avoid incineration at standard temperatures without pre-treatment.

References
  • Butler, R. N. (1984). "Tetrazoles."[4][5][6][7][8][9] Comprehensive Heterocyclic Chemistry, 5, 791-838.[2]

  • Kapoor, I. P. S., et al. (2006). "Preparation and Characterization of Transition Metal Complexes of 5-substituted Tetrazoles." Journal of Hazardous Materials, 137(3), 1380-1388. [1]

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 5-Amino-1H-tetrazole (Class Analog)."

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Tetrazole, 1-ethyl-5-iodo-
Reactant of Route 2
Reactant of Route 2
1H-Tetrazole, 1-ethyl-5-iodo-
© Copyright 2026 BenchChem. All Rights Reserved.